4-(4-Tetrahydropyranyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(oxan-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10,13-14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUSWMGNVKBANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801227314 | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865360-62-9 | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865360-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801227314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(4-Tetrahydropyranyl)phenylboronic Acid
Topic: 4-(4-Tetrahydropyranyl)phenylboronic acid (CAS 865360-62-9) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Chemists.[1][2]
Optimizing Solubility and Metabolic Stability in Drug Scaffolds[1][2]
Executive Summary & Chemical Identity
4-(4-Tetrahydropyranyl)phenylboronic acid is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] In medicinal chemistry, the tetrahydropyranyl (THP) moiety serves as a critical bioisostere for cyclohexyl or phenyl groups. Unlike lipophilic carbocycles, the THP ether oxygen lowers the partition coefficient (LogP), enhances aqueous solubility, and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of kinase inhibitors and metabolic disease therapeutics.
Chemical Profile
| Property | Specification |
| CAS Number | 865360-62-9 |
| IUPAC Name | [4-(Tetrahydro-2H-pyran-4-yl)phenyl]boronic acid |
| Molecular Formula | C₁₁H₁₅BO₃ |
| Molecular Weight | 206.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Key Structural Feature | Para-substituted phenyl ring linking a boronic acid and a saturated oxygen heterocycle |
Synthetic Utility & Mechanistic Insight
The "THP Advantage" in Medicinal Chemistry
The incorporation of the tetrahydropyranyl ring is a strategic design choice.
-
Lipophilicity Modulation: Replacing a cyclohexyl group with a 4-tetrahydropyranyl group typically lowers cLogP by ~1.0–1.5 units.[1][2]
-
Metabolic Stability: The ether oxygen reduces the electron density of the ring C-H bonds compared to a cycloalkane, potentially reducing susceptibility to cytochrome P450-mediated oxidation at the ring positions.
-
Binding Affinity: The ether oxygen can engage in specific H-bond interactions with solvent-exposed residues in protein binding pockets.[1][2]
Synthesis of the Reagent
The boronic acid is typically synthesized via a metal-halogen exchange sequence from the corresponding aryl halide, followed by electrophilic trapping with a borate ester.
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic route from the aryl bromide precursor to the target boronic acid.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-(4-tetrahydropyranyl)phenylboronic acid with a heteroaryl chloride, a common transformation in drug discovery.[1][2]
Reaction Setup (Self-Validating System)
Rationale: The use of Pd(dppf)Cl₂[1][2]·DCM is recommended over Pd(PPh₃)₄ for this substrate because the bidentate ferrocenyl ligand prevents catalyst deactivation and generally provides higher turnover numbers for sterically demanding or electron-rich aryl chlorides.[1][2]
Reagents:
-
Aryl/Heteroaryl Halide (1.0 equiv)[1]
-
4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 – 1.5 equiv)[1][2]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3-5 mol%)[1][2]
Step-by-Step Methodology
-
Degassing (Critical Step): Charge the reaction vessel with the solvent mixture (Dioxane/H₂O). Sparge with argon or nitrogen for 15 minutes.[1] Why: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Loading: Add the aryl halide, boronic acid, and base to the vessel.
-
Catalyst Addition: Add the Pd catalyst last, under a positive pressure of inert gas. Seal the vessel immediately.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the halide (starting material) and the emergence of the biaryl mass (M+1).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.[3]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]
Mechanism of Action
DOT Diagram: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the critical Transmetalation step.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor solubility.[1][2] | Switch to Pd(dtbpf)Cl₂ (highly active) or increase solvent volume.[1] Ensure rigorous degassing. |
| Protodeboronation | Hydrolysis of the C-B bond before coupling. | Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene, or switch to the pinacol ester derivative (CAS 1312479-26-7).[1][2] |
| Homocoupling | Presence of Oxygen.[1] | Re-sparge solvents; ensure the system is under positive Argon pressure.[1] |
Handling and Safety
-
Storage: Store at 2-8°C in a tightly sealed container. Boronic acids can dehydrate to form boroxines (anhydrides) upon prolonged exposure to dry air or heat; this is reversible under aqueous reaction conditions but can complicate stoichiometry calculations.[1]
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood with standard PPE (gloves, goggles).[1]
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid structure
An In-Depth Technical Guide to 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid: Structure, Synthesis, and Application
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of saturated heterocyclic scaffolds is a proven methodology for optimizing molecular properties. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable substituent, prized for its ability to improve aqueous solubility, modulate lipophilicity, and serve as a stable, non-aromatic linker. When appended to a phenylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions, the resulting molecule—4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid—becomes a powerful and versatile building block.
This guide provides an in-depth technical examination of 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid, moving beyond a simple recitation of data to offer insights into its synthesis, characterization, and practical application. The protocols and discussions herein are framed from the perspective of an application scientist, emphasizing not just the "how" but the critical "why" behind methodological choices, ensuring that researchers can confidently and effectively integrate this reagent into their discovery workflows.
Core Molecular Profile and Physicochemical Properties
4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is a bifunctional organic compound characterized by a phenylboronic acid group substituted at the para-position with a tetrahydropyran ring. This unique architecture marries the reactivity of the boronic acid—a key participant in Suzuki-Miyaura cross-coupling reactions—with the desirable physicochemical contributions of the THP moiety.
The boronic acid functional group (-B(OH)₂) is an electron-deficient Lewis acid, making the carbon atom to which it is attached susceptible to nucleophilic attack, a foundational principle of its reactivity in palladium-catalyzed cycles. The THP ring, being a saturated heterocycle, introduces a three-dimensional element to an otherwise planar phenyl ring. This non-planar character is often exploited in drug design to disrupt π-stacking interactions with biological targets and to navigate complex binding pockets.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 934534-71-3 | |
| Molecular Formula | C₁₁H₁₅BO₃ | |
| Molecular Weight | 206.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 190-195 °C | |
| Solubility | Soluble in methanol, ethanol, and DMSO |
These properties render the compound amenable to a variety of standard laboratory procedures, exhibiting good thermal stability and solubility in common organic solvents used for reaction and purification.
Synthesis and Mechanistic Considerations
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is most reliably achieved through a two-step sequence starting from a commercially available halogenated precursor. The chosen methodology leverages a Miyaura borylation followed by a deprotection/hydrolysis step.
Diagram: Synthetic Pathway
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Miyaura Borylation to Form the Pinacol Ester
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-1-(tetrahydro-2H-pyran-4-yl)benzene (1.0 g, 3.92 mmol), bis(pinacolato)diboron (1.2 g, 4.70 mmol, 1.2 equiv), and potassium acetate (1.15 g, 11.76 mmol, 3.0 equiv).
-
Causality: Potassium acetate acts as the base required for the transmetalation step in the catalytic cycle. Using an excess ensures the reaction proceeds to completion. Bis(pinacolato)diboron is the boron source, and a slight excess drives the equilibrium towards the product.
-
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂) (0.16 g, 0.20 mmol, 5 mol%).
-
Causality: PdCl₂(dppf) is a robust catalyst for borylation reactions. The dppf ligand is electron-rich and bulky, promoting the reductive elimination step and providing stability to the palladium center.
-
-
Reaction Execution: Add anhydrous 1,4-dioxane (20 mL) via syringe. Heat the reaction mixture to 100 °C and maintain for 12 hours under a nitrogen atmosphere.
-
Causality: Anhydrous conditions are critical as boronic esters are susceptible to hydrolysis. The elevated temperature is necessary to overcome the activation energy of the oxidative addition of the aryl bromide to the Pd(0) species.
-
-
Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 3:1 petroleum ether/ethyl acetate) to yield the pinacol ester as a white solid.
Step 2: Hydrolysis to the Boronic Acid
-
Reaction Setup: Dissolve the pinacol ester (0.95 g, 3.14 mmol) in a mixture of acetone (15 mL) and water (5 mL).
-
Reagent Addition: Add sodium periodate (2.0 g, 9.35 mmol, 3.0 equiv) and ammonium acetate (0.48 g, 6.28 mmol, 2.0 equiv). Stir the mixture vigorously at room temperature for 12 hours.
-
Causality: Sodium periodate in the presence of a mild acid source (ammonium acetate buffer) is a standard and effective method for the oxidative cleavage of the pinacol protecting group to reveal the free boronic acid. This method avoids harsh acidic or basic conditions that could degrade the product.
-
-
Isolation: A white precipitate of the desired boronic acid will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic byproducts, and dry in a vacuum oven. This typically yields 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid as a pure, white solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to install the 4-(tetrahydropyran-4-yl)phenyl moiety onto a variety of molecular scaffolds. This is a cornerstone reaction in modern drug discovery.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Exemplary Protocol: Coupling with a Heteroaryl Chloride
This protocol describes a typical Suzuki-Miyaura coupling, a reaction of immense importance for synthesizing compounds with biological activity, such as ROCK1/2 or ALK5 inhibitors.
-
Reactor Setup: In a microwave vial, combine the heteroaryl chloride (1.0 equiv), 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Causality: An excess of the boronic acid is used to ensure complete consumption of the limiting heteroaryl chloride. Potassium carbonate is a common and effective base for activating the boronic acid for transmetalation.
-
-
Catalyst and Solvent: Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a more advanced Buchwald-type pre-catalyst for challenging substrates. Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Causality: The presence of water is often beneficial for Suzuki couplings; it aids in the dissolution of the base and can accelerate the transmetalation step. The choice of catalyst is critical and depends on the steric and electronic properties of the coupling partners.
-
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 120-150 °C for 15-60 minutes.
-
Causality: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating. This can also minimize the formation of decomposition byproducts.
-
-
Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography or preparative HPLC to obtain the desired biaryl product.
Safety and Handling
As with all chemical reagents, proper handling is paramount.
-
Hazards: 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3, H335).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder outside of a fume hood, a dust mask or respirator is recommended.
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. In case of eye contact, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid is more than just another building block; it is a strategic tool for molecular design. Its synthesis is robust and scalable, and its application in palladium-catalyzed cross-coupling reactions is straightforward and highly effective. The incorporation of the THP moiety provides a reliable method for enhancing the drug-like properties of lead compounds, making this reagent an indispensable component of the modern medicinal chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to utilize this versatile compound to its full potential, accelerating the pace of discovery and innovation.
References
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 4-(Oxan-4-yl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
4-(Oxan-4-yl)phenylboronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a saturated tetrahydropyran (oxane) ring. As a derivative of phenylboronic acid, it belongs to a class of compounds that are exceptionally stable, generally low in toxicity, and easy to handle, making them indispensable reagents in organic synthesis.[1][2] The presence of the oxane group imparts increased three-dimensionality and specific solubility characteristics, making it a highly valuable building block, particularly in the fields of medicinal chemistry and materials science.
This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 4-(Oxan-4-yl)phenylboronic acid, designed for researchers, chemists, and professionals in drug development.
Core Chemical and Physical Properties
4-(Oxan-4-yl)phenylboronic acid is typically a white to off-white solid powder.[3] Like many boronic acids, it is a mild Lewis acid and is hygroscopic, necessitating storage in a dry environment.[1][3] Its solubility is highest in polar organic solvents such as methanol, DMSO, and DMF, with limited solubility in nonpolar solvents.[1]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | [4-(oxan-4-yl)phenyl]boronic acid | [4] |
| Molecular Formula | C₁₁H₁₅BO₃ | [4] |
| Molecular Weight | 206.05 g/mol | [4] |
| Appearance | White to off-white powder/solid | [1][3] |
| CAS Number | 1072945-98-9 (example) | N/A |
| Canonical SMILES | B(C1=CC=C(C=C1)C2CCOCC2)(O)O | [4] |
| InChIKey | MYUSWMGNVKBANV-UHFFFAOYSA-N | [4] |
| Storage Temperature | Sealed in dry, 2-8°C |
Diagram 1: Molecular Structure
Caption: 2D structure of 4-(Oxan-4-yl)phenylboronic acid.
Spectroscopic Profile
Characterization of 4-(Oxan-4-yl)phenylboronic acid relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the phenyl ring typically appear as two doublets in the δ 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring.[5] The protons of the oxane ring will be observed in the upfield region (δ 1.5-4.0 ppm), with the axial and equatorial protons potentially showing complex splitting patterns due to their different chemical environments.
-
¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, with the carbon atom attached to the boron (C-B) being a key identifier. The four distinct carbons of the oxane ring will appear in the aliphatic region of the spectrum.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is typically observed, with a chemical shift that confirms the presence of the B(OH)₂ group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of C₁₁H₁₅BO₃.[4]
Synthesis and Reactivity
General Synthesis
The synthesis of arylboronic acids is a well-established process in organic chemistry.[6] A prevalent and industrially scalable method involves the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.[2][6]
Diagram 2: General Synthetic Workflow
Caption: A common synthetic route to the title compound.
Causality: The synthesis begins with a suitable aryl halide, such as 4-(4-bromophenyl)oxane. This precursor is converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal. The subsequent step requires trapping this reactive intermediate with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate, at low temperatures to prevent side reactions.[6] The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final 4-(Oxan-4-yl)phenylboronic acid.[7]
Key Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-(Oxan-4-yl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide (or triflate), and is one of the most powerful tools for constructing biaryl systems and other complex architectures.[8][9][10]
Mechanism Pillars: The reaction proceeds through a well-understood catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[9] This is often the rate-determining step.[9]
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 4-(oxan-4-yl)phenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Diagram 3: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Research and Drug Development
The unique structure of 4-(Oxan-4-yl)phenylboronic acid makes it a strategic component in the synthesis of high-value molecules.
-
Drug Discovery: The phenylboronic acid (PBA) core is a privileged scaffold in medicinal chemistry. PBA and its derivatives are known to form reversible covalent bonds with diols, a property that allows them to target specific biological structures.[2][12] Notably, they can selectively bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[12][13] This makes 4-(Oxan-4-yl)phenylboronic acid a valuable precursor for developing:
-
Targeted Cancer Therapeutics: By incorporating this moiety into larger drug molecules or nanocarriers, researchers can achieve targeted delivery to tumor sites, enhancing efficacy and reducing off-target toxicity.[13][14]
-
Enzyme Inhibitors: The boronic acid group can act as a transition-state analog to inhibit various enzymes, including proteasomes, which is a validated strategy in cancer therapy (e.g., Bortezomib).[12]
-
-
Materials Science: The rigid phenyl core and the flexible oxane ring can be used to construct novel liquid crystals, polymers, and other functional materials where molecular geometry and intermolecular interactions are critical.[10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of 4-(Oxan-4-yl)phenylboronic acid is essential. Information is derived from safety data sheets for phenylboronic acid and similar compounds.
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using 4-(Oxan-4-yl)phenylboronic acid with 4-bromoanisole to synthesize 4-methoxy-4'-(oxan-4-yl)-1,1'-biphenyl.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-(Oxan-4-yl)phenylboronic acid (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely ground
-
Toluene (solvent)
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Oxan-4-yl)phenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and tricyclohexylphosphine.
-
Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.
References
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
GTI Laboratory Supplies. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). [4-(oxan-4-yl)phenyl]boronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
-
Sdfine. (n.d.). PHENYL BORONIC ACID. Retrieved from [Link]
-
Labbox. (2024). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. CID 46911987. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]
-
International Journal of Nanomedicine. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. Retrieved from [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. PubChemLite - [4-(oxan-4-yl)phenyl]boronic acid (C11H15BO3) [pubchemlite.lcsb.uni.lu]
- 5. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 16. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(4-Tetrahydropyranyl)phenylboronic acid molecular weight and formula
An In-Depth Technical Guide to (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic Acid
Abstract
This technical guide provides a comprehensive overview of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid, a key building block in modern organic synthesis. The document details its chemical identity, physicochemical properties, and core applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Methodologies for its use, the rationale behind experimental conditions, and the validation of its synthetic utility are discussed. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced organic reagents for the construction of complex molecular architectures.
Introduction and Compound Identification
(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a saturated tetrahydropyran (THP) ring. The direct carbon-carbon linkage between the aromatic and aliphatic rings makes this reagent a valuable tool for introducing the THP scaffold into target molecules. The tetrahydropyran motif is of significant interest in medicinal chemistry as it is a common structural feature in many bioactive natural products and synthetic drugs, often serving as a metabolically stable and synthetically versatile replacement for more labile or conformationally flexible groups.
The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, making it a favored method in the synthesis of complex pharmaceuticals and advanced materials.
Physicochemical Properties
The precise characterization of a reagent is fundamental to its effective application and the reproducibility of experimental results. The key properties of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid are summarized below. It is crucial to distinguish this compound from its isomers and related structures, such as the ether-linked 4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid (CAS 182281-01-2) or the hydroxylated analog 4-(4-hydroxytetrahydropyran-4-yl)phenylboronic acid (CAS 1622986-23-5)[][2].
| Property | Value | Source |
| IUPAC Name | (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid | - |
| CAS Number | 865360-62-9 | [2] |
| Molecular Formula | C₁₁H₁₅BO₃ | - |
| Molecular Weight | 206.05 g/mol | - |
| Canonical SMILES | B(C1=CC=C(C=C1)C2CCOCC2)(O)O | - |
| Related Precursor | Pinacol Ester (CAS: 1312479-26-7) | [3] |
Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon treatment with water. For this reason, the compound may be supplied or stored as a mixture containing varying amounts of its anhydride, which does not typically impede its reactivity in cross-coupling protocols where aqueous basic conditions are employed.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the boronic acid's ipso-carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate (Ar-X).
Mechanistic Rationale and Causality
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to rational experimental design, including the choice of catalyst, base, and solvent. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[4].
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl[5].
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species[6]. This 'ate' complex then transfers the (4-(Tetrahydro-2H-pyran-4-yl)phenyl) group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the cycle[4].
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating system for the coupling of (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials and Reagents
-
(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] or SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Solvent: Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and the palladium catalyst/ligand.
-
Expertise & Experience: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard practice to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.
-
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe. The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Trustworthiness: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling
Conclusion
(4-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is a robust and highly effective reagent for introducing the THP-phenyl moiety into complex molecules. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool in pharmaceutical and materials science research. A thorough understanding of its properties and the mechanistic underpinnings of its application allows for the rational design of efficient and high-yielding synthetic routes.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Sources
- 2. 1622986-23-5|4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 3. 1312479-26-7 | 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester - AiFChem [aifchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic Acid in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of high-quality reagents is a critical determinant of experimental success. This guide provides an in-depth technical overview of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid, a valuable building block in medicinal chemistry. We will explore the key considerations for sourcing this compound, best practices for quality control and handling, and its primary applications, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Supplier Landscape and Quality Considerations
The reliable sourcing of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid (CAS No. 1010033-03-8) is the first step in its successful application. A number of chemical suppliers offer this reagent, and the selection of a suitable vendor should be based on a thorough evaluation of their product specifications and quality control documentation.
Table 1: Comparison of Select Suppliers for 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic Acid
| Supplier | Product Number | Purity Specification | Availability | Notes |
| Sigma-Aldrich | Varies by partner | Typically ≥97% | Varies by partner | Often available through multiple Aldrich partners. |
| TCI Chemicals | T3634 | >98.0% (T) | 1g, 5g | Provides typical analytical data on their website. |
| Combi-Blocks | BB-9344 | ≥97% | 1g, 5g, 25g | Specializes in building blocks for drug discovery. |
| BLD Pharm | BD137958 | ≥98% | 1g, 5g, 25g, 100g | Offers a range of purities and quantities. |
| ChemScene | CS-W015348 | ≥97% | 500mg, 1g, 5g | Provides detailed product information and analytical data. |
It is imperative for the researcher to obtain and scrutinize the Certificate of Analysis (CoA) for the specific lot of material being purchased. The CoA provides critical information on the purity, identity, and residual solvent content of the compound.
Quality Control and Stability of Arylboronic Acids
Arylboronic acids, while immensely useful, are known to have stability issues that can impact the outcome of chemical reactions. A primary degradation pathway is protodeboronation, the cleavage of the carbon-boron bond.[1] The stability of boronic acids can be influenced by factors such as pH, temperature, and the presence of water.[2][3]
Key Quality Control Checks
Upon receiving a shipment of 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid, it is advisable to perform in-house quality control checks to verify the integrity of the material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and identifying any organic impurities. The presence of a significant amount of the corresponding protodeboronated byproduct, 4-phenyl-tetrahydropyran, would be a key indicator of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to assess the purity of the sample and to detect any non-volatile impurities.
-
Water Content: The presence of excess water can promote the trimerization of the boronic acid to its boroxine anhydride. Karl Fischer titration is the standard method for determining water content.
Storage and Handling
To minimize degradation, 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a desiccator to protect it from atmospheric moisture.
Synthetic Considerations and Impurity Profile
Understanding the synthetic route to 4-(tetrahydro-2H-pyran-4-yl)benzeneboronic acid is crucial for anticipating potential impurities. A common synthetic approach involves the Miyaura borylation of a corresponding aryl halide.
Sources
Methodological & Application
Suzuki-Miyaura coupling with 4-(4-tetrahydropyranyl)phenylboronic acid
Application Note: Suzuki-Miyaura Coupling with 4-(4-Tetrahydropyranyl)phenylboronic Acid
Executive Summary
This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-(4-tetrahydropyranyl)phenylboronic acid (CAS: 865360-62-9).[1] This building block is a critical motif in medicinal chemistry, frequently serving as a solubilizing scaffold in kinase inhibitors and metabolic modulators. While the tetrahydropyranyl (THP) ring offers enhanced lipophilicity and metabolic stability compared to linear alkyl chains, its steric bulk and electronic donation properties require specific catalytic tuning to suppress protodeboronation and maximize yield.
Reagent Profile & Handling
| Property | Specification |
| Compound Name | 4-(4-Tetrahydropyranyl)phenylboronic acid |
| CAS Number | 865360-62-9 |
| Molecular Formula | |
| Molecular Weight | 206.05 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, MeOH, THF; Sparingly soluble in water |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |
| Stability | Stable to aqueous base; avoid strong anhydrous acids. |
Critical Handling Note: Like many boronic acids, this compound exists in equilibrium with its boroxine (cyclic trimeric anhydride). Stoichiometry calculations should account for variable water content. It is recommended to use a slight excess (1.1–1.5 equiv) relative to the halide.
Mechanistic Insight & Catalytic Cycle
The efficiency of coupling this specific boronic acid relies on balancing the Transmetallation rate against the rate of Protodeboronation .
-
Electronic Effect: The THP group at the para position functions as a weak electron-donating alkyl group. This makes the C-B bond slightly more electron-rich than unsubstituted phenylboronic acid, theoretically increasing the rate of transmetallation but also increasing susceptibility to protodeboronation if the catalytic cycle stalls.
-
Steric Effect: The THP ring is bulky (chair conformation). While remote from the boron center, it can influence crystal packing and solubility.
Figure 1: Catalytic Cycle & Failure Modes
Caption: Figure 1. Suzuki-Miyaura cycle highlighting the critical transmetallation juncture where the activated THP-phenylboronate partitions between productive coupling and destructive protodeboronation.
Optimization Strategy
For 4-(4-tetrahydropyranyl)phenylboronic acid, the choice of conditions depends heavily on the electrophile (coupling partner).
Table 1: Recommended Reaction Conditions
| Parameter | Method A: Standard (Robust) | Method B: Challenging/Steric | Method C: Green/Scale-Up |
| Target Electrophile | Aryl Bromides, Iodides, Activated Chlorides | Deactivated Aryl Chlorides, Steric Hindrance | Aryl Bromides (Process scale) |
| Catalyst | |||
| Ligand | (Included in catalyst) | XPhos or SPhos | (Included in catalyst) |
| Base | |||
| Solvent System | 1,4-Dioxane / | Toluene / | Ethanol / |
| Temperature | 80–100°C | 100–110°C | 60–80°C |
| Time | 2–6 Hours | 12–24 Hours | 1–4 Hours |
Why these choices?
-
Method A (
): The large bite angle of the dppf ligand promotes reductive elimination, crucial for bulky substrates. Dioxane/Water ensures solubility of both the organic THP moiety and the inorganic base. -
Method B (XPhos/SPhos): Buchwald ligands are electron-rich and bulky. They accelerate oxidative addition into unreactive chlorides and protect the Pd center, allowing for higher temperatures without catalyst decomposition.
Detailed Experimental Protocols
Protocol A: Coupling with an Aryl Bromide (Standard)
Use this for initial screening or standard library synthesis.
Materials:
-
Aryl Bromide (1.0 mmol)
-
4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 mmol, 247 mg)[1]
- (0.05 mmol, 41 mg)
-
Potassium Carbonate (
) (2.0 mmol, 276 mg) -
1,4-Dioxane (8 mL)
-
Distilled Water (2 mL)
Procedure:
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronic Acid, and
. -
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (
). -
Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water.
-
Base Addition: Remove the septum briefly to add
(if solid) under a positive flow of inert gas, or add as a pre-dissolved aqueous solution (2M) via syringe. -
Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously (800 rpm).
-
Monitoring: Monitor by LC-MS at 2 hours. Look for the disappearance of the bromide.
-
Checkpoint: If the bromide remains but the boronic acid is consumed, add 0.5 equiv more boronic acid.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with Ethyl Acetate (
). -
Purification: Dry organics over
, filter, and concentrate. Purify via flash chromatography (Silica gel). Note: The THP group is moderately polar; expect the product to elute later than simple biaryls.
Protocol B: Coupling with Deactivated Aryl Chlorides (High Performance)
Use this for heteroaryl chlorides or electron-rich partners.
Materials:
-
Aryl Chloride (1.0 mmol)
-
Boronic Acid (1.5 mmol)[1]
- (0.02 mmol)
-
XPhos (0.08 mmol) (Ligand:Pd ratio 2:1 is critical)
- (3.0 mmol, finely ground)
-
Toluene (5 mL) / Water (0.5 mL)
Procedure:
-
Pre-complexation (Optional but recommended): Stir
and XPhos in Toluene (1 mL) at room temperature for 5 minutes under Argon to generate the active catalyst species (color change often observed). -
Reaction Assembly: Add the Aryl Chloride, Boronic Acid, and Base to the reaction vessel. Add the catalyst solution and remaining solvents.
-
Reaction: Heat to 105°C (reflux) for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.
Troubleshooting & Decision Tree
Figure 2: Optimization Workflow
Caption: Figure 2. Decision tree for troubleshooting low yields based on crude LC-MS analysis.
Common Issues & Solutions
-
Protodeboronation (Major Issue):
-
Symptom:[2][3][4][5][6][7] You isolate 4-phenyl-tetrahydropyran (mass = M-Br+H) instead of the coupled product.
-
Cause: Hydrolysis of the C-B bond is faster than Transmetallation. This often happens if the base is too strong or the catalyst is inactive.
-
Fix: Use a milder base (
or ). Reduce water content (switch to DMF/Base slurry). Increase catalyst loading to speed up the productive cycle.
-
-
Homocoupling:
-
Purification Difficulty:
-
Issue: Product co-elutes with protodeboronated byproduct.
-
Fix: The THP group does not ionize, but the byproduct is non-polar. Use a gradient of Hexane:EtOAc (start 95:5, go to 60:40). If the product contains a basic nitrogen (e.g., pyridine partner), use amine-functionalized silica.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
PubChem Compound Summary. (2024). 4-(4-Tetrahydropyranyl)phenylboronic acid (CID 11232863).[1] National Center for Biotechnology Information. [Link]
Sources
- 1. 1622986-23-5|4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Biaryl Tetrahydropyrans via Palladium Catalysis
Executive Summary & Strategic Value
The biaryl tetrahydropyran (THP) motif is a privileged pharmacophore in modern drug discovery, offering a balance of lipophilicity and metabolic stability while serving as a bioisostere for morpholines or cyclohexanes. However, the precise installation of aryl groups onto the saturated THP ring presents distinct regiochemical and stereochemical challenges.
This guide moves beyond generic coupling protocols to provide three high-fidelity methodologies for synthesizing biaryl THPs. We categorize these approaches by their strategic utility:
-
C4-Arylation: The "Medicinal Chemistry Standard" for rapid library generation via cross-coupling.
-
C2/C6-Stereoselective Construction: The "Heck Redox-Relay" for difficult trans-2,6-disubstitution patterns.
-
Direct Functionalization: C-H activation strategies for late-stage diversification at C3 or C2 positions.
Methodology 1: C4-Arylation via Cross-Coupling (The "Standard" Route)
Principle: This method relies on the conversion of commercially available tetrahydro-4H-pyran-4-one into an activated vinyl electrophile (triflate or bromide), followed by Suzuki-Miyaura coupling and optional hydrogenation. It is the most robust route for generating 4-aryl THPs.
Mechanistic Insight
Direct coupling to a secondary sp3 carbon (like C4 of THP) is sluggish and prone to
Detailed Protocol: Synthesis of 4-Aryl-3,6-dihydro-2H-pyrans[1][2]
Step A: Synthesis of Vinyl Triflate Precursor
Reagents: Tetrahydro-4H-pyran-4-one, LiHMDS (or LDA),
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Enolization: Add THF (anhydrous, 0.2 M relative to ketone) and cool to -78 °C. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 min. Stir for 30 min at -78 °C to ensure complete enolate formation.
-
Trapping: Add a solution of
-phenyl-bis(trifluoromethanesulfonimide) ( , 1.1 equiv) in THF dropwise. -
Warming: Stir at -78 °C for 1 h, then allow to warm to room temperature (RT) over 3 h.
-
Workup: Quench with sat.
. Extract with (3x). Wash combined organics with 1M NaOH (to remove byproduct sulfonamide), water, and brine. Dry over and concentrate. -
Purification: Flash chromatography (neutral alumina or silica pre-treated with 1%
) eluting with Hexanes/EtOAc (9:1). Note: Vinyl triflates can be unstable on acidic silica.
Step B: Suzuki-Miyaura Coupling
Reagents: Vinyl Triflate (from Step A), Arylboronic Acid (1.5 equiv),
-
Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1) by sparging with Argon for 20 min. Why: Water is essential for the transmetallation step involving the boronate species.
-
Reaction: In a pressure vial, combine the vinyl triflate, arylboronic acid, base, and catalyst. Add the degassed solvent.
-
Heating: Seal and heat to 80-90 °C for 4-12 h. Monitor by TLC/LCMS.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Data Summary Table: Coupling Partners & Yields
| Electrophile | Nucleophile | Catalyst System | Base/Solvent | Typical Yield |
| 4-OTf-3,6-dihydro-2H-pyran | Ph-B(OH)2 | Pd(dppf)Cl2 (3%) | K2CO3 / Dioxane:H2O | 85-95% |
| 4-OTf-3,6-dihydro-2H-pyran | 4-Py-B(OH)2 | Pd(PPh3)4 (5%) | Na2CO3 / DME:H2O | 70-80% |
| 4-Br-3,6-dihydro-2H-pyran | Ar-B(pin) | Pd(OAc)2 / SPhos | K3PO4 / Toluene:H2O | 80-90% |
Methodology 2: Stereoselective Construction via Heck Redox-Relay
Principle: This advanced method constructs the biaryl system and the stereocenter simultaneously. It utilizes a palladium-catalyzed oxidative Heck reaction that relays the Pd-hydride along the chain to form a distal carbonyl or stabilize a specific isomer. For THPs, this is the premier route to 2,6-trans-disubstituted systems, which are difficult to access via thermodynamic equilibration (which favors cis).
Mechanistic Pathway[3][4][5]
-
Oxidative Addition: Pd(0) adds to the Aryl-X.[1]
-
Migratory Insertion: The Aryl-Pd species inserts into the alkene of a dihydropyranyl alcohol.
-
Chain Walking: Through a series of
-hydride eliminations and re-insertions, the Pd center migrates. -
Termination: The process terminates by eliminating the hydride to form an enol ether or ketone, or by being trapped, locking the relative stereochemistry of the aryl group and the C6 substituent in a trans relationship due to steric avoidance during the folding of the intermediate.
Protocol: Synthesis of trans-2-Aryl-6-substituted THPs
Reagents: Dihydropyranyl alcohol substrate, Arylboronic acid (2.0 equiv),
-
Preparation: In a dry vial, combine the alcohol substrate (e.g., 6-substituted-3,4-dihydro-2H-pyran-2-yl-methanol derivative) and ligand (dmphen).
-
Catalyst Formation: Add
and solvent (typically 1,2-DCE or t-Amyl alcohol). Stir for 5 min to complex. -
Oxidant/Coupling: Add the Arylboronic acid and
(2.0 equiv). Note: This is an oxidative coupling; Cu(II) regenerates Pd(II). -
Reaction: Stir at RT or mild heat (40 °C) under an air or
atmosphere (if using catalytic Cu) or Argon (if stoichiometric Cu). -
Outcome: The product is typically the 2,6-trans-aryl THP with high diastereomeric ratio (dr > 20:1).
Methodology 3: Direct C-H Functionalization (Late-Stage)
Principle: Functionalizing an existing THP ring without pre-installed handles (halogens).
A. C3-Arylation via Directed C-H Activation
Target: cis-3,4-disubstituted THPs.[2] Directing Group: Aminoquinoline (AQ) amide at C4.[2]
Protocol:
-
Substrate: THP-4-carboxylic acid coupled with 8-aminoquinoline.
-
Conditions:
(10 mol%), (2 equiv), Aryl Iodide (2-3 equiv), PivOH (30 mol%) in t-AmylOH at 110 °C. -
Mechanism: The AQ nitrogen coordinates Pd, directing it to the cis-C3 proton. A concerted metallation-deprotonation (CMD) activates the C-H bond.
-
Result: Exclusive cis-arylation relative to the C4-amide.
B. C2-Arylation via -Alkoxystannanes (Stille)
Target: Direct
Protocol:
-
Stannylation: Treat THP with
-BuLi/TMEDA at -78 °C, then quench with . This installs the tin at the -position (C2). -
Stille Coupling: React the 2-stannyl-THP with Aryl Bromide using
or /JackiePhos in Toluene at 100 °C. -
Advantage: Allows modular installation of aryl groups at the ether carbon.
Decision Matrix & Visualization
Caption: Strategic Decision Tree for selecting the optimal synthetic route based on regiochemical targets.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Method 1) | Protodeboronation of Ar-B(OH)2 | Switch to Ar-BPin or Potassium Trifluoroborate salts. Use anhydrous conditions with Cs2CO3. |
| Double Bond Isomerization | Acidic conditions or high heat | Ensure base excess. Switch from Pd(dppf) to Pd(PPh3)4. Avoid acidic workup. |
| Poor Diastereocontrol (Method 2) | Ligand mismatch | Use bulky, rigid ligands like dmphen. Lower temperature to 40 °C and extend time. |
| Beta-Hydride Elimination (Method 3B) | Unstable alkyl-Pd intermediate | Use "JackiePhos" or similar bulky phosphines designed to suppress beta-elimination in sp3 couplings. |
References
-
Stereoselective Heck Redox-Relay: Bonfield, H. E., et al. "Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy."[3] Organic Letters, 2024.[4] Link
-
Directed C-H Arylation: Piticari, S., et al. "Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group." ChemRxiv, 2021. Link
-
Alpha-Alkoxystannane Stille Coupling: "Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes." Journal of the American Chemical Society, 2020.[4] Link
-
Suzuki Coupling of Vinyl Triflates: Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Journal of the American Chemical Society, 2000.[4][5][6] Link
-
General Biaryl Synthesis: "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Application Notes and Protocols for the Cross-Coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic Acid Pinacol Ester
Introduction: The Significance of the Tetrahydropyran Moiety in Modern Drug Discovery
The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its appeal in medicinal chemistry stems from its ability to act as a conformationally constrained ether, which can reduce the entropic penalty upon binding to a biological target.[4] The oxygen atom within the THP ring can also serve as a hydrogen bond acceptor, potentially forming crucial interactions with protein active sites.[4] Furthermore, the incorporation of a THP group can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[4] Consequently, the efficient synthesis of molecules containing the THP scaffold is of paramount importance to drug development professionals.
4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester is a key building block for introducing this valuable moiety onto an aromatic core. This application note provides a detailed protocol for its use in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[5][6][7]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, our boronic acid pinacol ester) and an organohalide or triflate.[6][7] The catalytic cycle, which is fundamental to understanding the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol: Cross-Coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent | Purpose | Typical Quantity (for 1 mmol scale) | Notes |
| Aryl Bromide | Electrophile | 1.0 mmol, 1.0 equiv | --- |
| 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester | Nucleophile | 1.1 - 1.5 mmol, 1.1 - 1.5 equiv | An excess of the boronic ester is often used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% | The choice of catalyst and ligand can significantly impact reaction efficiency.[6] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates boronic ester | 2.0 - 3.0 mmol, 2.0 - 3.0 equiv | The choice of base is critical and can depend on the substrates and solvent.[5] |
| Solvent (e.g., Dioxane/Water, Toluene/Water, DMF) | Reaction Medium | 5-10 mL | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed | For drying the organic layer during workup. |
| Celite® | Filtering Aid | As needed | To aid in the removal of the palladium catalyst. |
| Silica Gel | Stationary Phase | As needed | For purification by column chromatography. |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Mobile Phase | As needed | For purification. |
Experimental Procedure
Reaction Setup:
-
To a clean, dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid pinacol ester (1.2 mmol), and the chosen base (2.0 mmol).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]
-
Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This further removes any dissolved oxygen.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[7]
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Reagents for hydrolyzing 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester
An Application Guide to the Hydrolysis of 4-(4-Tetrahydropyranyl)phenylboronic acid Pinacol Ester
Introduction
In the landscape of modern organic synthesis and drug development, boronic acids and their derivatives are indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The compound 4-hydroxyphenylboronic acid is a particularly valuable intermediate, enabling the introduction of a phenolic moiety onto various molecular scaffolds.[1] To facilitate its use in multi-step syntheses, both the phenolic hydroxyl group and the boronic acid moiety are often masked with protecting groups.
4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester represents such a doubly protected molecule. The tetrahydropyranyl (THP) group shields the reactive phenol as an acid-labile acetal, while the pinacol ester enhances the stability and handling of the boronic acid. The successful application of this reagent hinges on the efficient and clean removal of these protecting groups to unmask the active 4-hydroxyphenylboronic acid.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reagents and strategies for the hydrolysis of both the THP ether and the pinacol ester, grounded in mechanistic principles and supported by detailed, field-proven protocols.
Part 1: Mechanistic Foundations of Deprotection
A robust experimental design is built upon a solid understanding of the underlying reaction mechanisms. The hydrolysis of 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester involves two distinct yet related transformations: the cleavage of an acetal (the THP ether) and the hydrolysis of a boronic ester.
The Acid-Catalyzed Cleavage of the THP Ether
The tetrahydropyranyl (THP) protecting group is classified as an acetal. A cardinal rule of acetal chemistry is its stability under basic and nucleophilic conditions but pronounced lability in the presence of acid.[2][3] The deprotection proceeds via an acid-catalyzed hydrolysis, which is mechanistically the reverse of its formation.[4]
The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the ether oxygen atom within the THP ring by an acid catalyst (H-A).[5][6] This step transforms the alkoxy group into a good leaving group.
-
Formation of a Resonance-Stabilized Cation: The C-O bond cleaves, releasing the protected phenol and generating a highly stable oxocarbenium ion intermediate. This cation is stabilized by resonance, with the positive charge delocalized between the carbon and the adjacent oxygen atom.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[4][5]
-
Deprotonation: A final deprotonation step releases the acid catalyst and yields the deprotected phenol and 5-hydroxypentanal as a byproduct.[7]
Caption: Acid-catalyzed hydrolysis of a THP ether.
Hydrolysis of the Pinacol Boronate Ester
Pinacol boronate esters are significantly more stable than their corresponding boronic acids, particularly towards oxidation and dehydration (boroxine formation). However, they are susceptible to hydrolysis under both acidic and basic conditions to release the free boronic acid and pinacol.[8][9] The rate of this hydrolysis is highly dependent on pH.[10][11]
For the purpose of a one-pot deprotection of the target molecule, leveraging acidic conditions is the most logical approach, as these conditions are already required for the cleavage of the THP ether.
Part 2: Strategic Protocols for Hydrolysis
The primary strategic decision is whether to pursue a one-pot, simultaneous deprotection or a sequential, two-step process. For efficiency, the one-pot approach is generally preferred.
Workflow Overview
Caption: One-pot vs. two-step hydrolysis workflows.
Protocol 1: One-Pot Acid-Catalyzed Hydrolysis
This protocol is the most direct and efficient method, leveraging a single set of acidic conditions to hydrolyze both protecting groups. The choice of acid and solvent system is critical for success.
Causality Behind Experimental Choices:
-
Solvent System: A mixture of an organic solvent (like Tetrahydrofuran (THF) or Methanol) and water is used. The organic solvent ensures the solubility of the lipophilic starting material, while water is the necessary nucleophile for the hydrolysis reactions.
-
Acid Catalyst: Dilute hydrochloric acid (HCl) is a robust and effective catalyst. Alternatively, milder acids like p-toluenesulfonic acid (TsOH) or even acetic acid can be used for substrates sensitive to strong mineral acids.[3][12]
-
Temperature: The reaction is typically run at room temperature to prevent potential degradation of the boronic acid product, such as dehydration to boroxines. Gentle heating (40-50°C) can be applied if the reaction is sluggish.
Detailed Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester (1.0 equiv).
-
Dissolve the starting material in Tetrahydrofuran (THF) or Methanol (approx. 0.1–0.2 M concentration).
-
-
Initiation of Hydrolysis:
-
To the stirring solution, add an equal volume of 2 M aqueous hydrochloric acid (HCl). The solution may become biphasic initially but should homogenize upon stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak has been fully consumed (typically 2-6 hours).
-
-
Work-up and Neutralization:
-
Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). The product is polar and may require multiple extractions.
-
-
Purification:
-
Combine the organic layers and wash with brine (1 x volume) to remove residual water and inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heat.
-
The crude product can be purified by recrystallization (e.g., from water or an acetone/heptane mixture) or by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Protocol 2: Two-Step Sequential Deprotection
This approach offers greater control and can be advantageous if the one-pot method proves problematic or if the intermediate, 4-hydroxyphenylboronic acid pinacol ester, is desired. It involves first removing the THP group and then hydrolyzing the pinacol ester.
Step A: Selective THP Deprotection
-
Reaction: Dissolve the starting material (1.0 equiv) in methanol. Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH, 0.1 equiv).
-
Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed, revealing a single, more polar product (the intermediate).
-
Work-up: Neutralize with NaHCO₃, remove methanol under reduced pressure, and extract the intermediate with ethyl acetate. Dry and concentrate to obtain the crude 4-hydroxyphenylboronic acid pinacol ester.
Step B: Pinacol Ester Hydrolysis
The isolated intermediate can be hydrolyzed using several methods. For consistency, an acidic method is described.
-
Reaction: Redissolve the intermediate from Step A in a THF/water (1:1) mixture. Add 2 M aqueous HCl as described in Protocol 1.
-
Work-up and Purification: Follow steps 3-5 from Protocol 1 to isolate and purify the final 4-hydroxyphenylboronic acid.
An alternative for Step B, particularly for sensitive substrates, is transesterification followed by hydrolysis.[13]
-
Transesterification: Dissolve the intermediate in diethyl ether and add diethanolamine (1.1 equiv). A white precipitate of the diethanolamine-boronate adduct typically forms within 30 minutes.[13]
-
Hydrolysis: Filter the precipitate, wash with ether, and then treat with a biphasic solution of 0.1 M HCl and ether with vigorous stirring for 20-30 minutes to yield the free boronic acid.[13]
Data Summary and Comparison
| Parameter | Protocol 1: One-Pot Hydrolysis | Protocol 2: Sequential Hydrolysis |
| Primary Reagent | 2 M HCl (or other acid) | Step A: Catalytic TsOHStep B: 2 M HCl |
| Solvent | THF/Water or Methanol/Water | Step A: MethanolStep B: THF/Water |
| Temperature | Room Temperature (or gentle heat) | Room Temperature |
| Typical Time | 2 - 6 hours | 4 - 10 hours (total) |
| Key Advantages | High efficiency, fewer steps | Greater control, isolation of intermediate |
| Considerations | Requires careful monitoring | More labor-intensive, potential for yield loss |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, add a small additional portion of acid or warm the mixture gently to 40°C. Ensure adequate stirring to overcome phase separation issues.
-
Formation of Byproducts: The primary byproduct of concern is the boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. To minimize this, use mild conditions, avoid high temperatures during work-up, and do not store the final product in a highly concentrated state for extended periods.
-
Analytical Monitoring: Boronic acids can behave poorly on standard silica TLC plates. Staining with potassium permanganate or ceric ammonium molybdate (CAM) is often effective. For LC-MS analysis, be aware that pinacol boronate esters can sometimes hydrolyze on-column, especially with acidic mobile phases.[14][15]
Conclusion
The hydrolysis of 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester to 4-hydroxyphenylboronic acid is a critical transformation for its use in synthetic chemistry. A one-pot acidic hydrolysis (Protocol 1) using a mineral acid like HCl in a mixed aqueous-organic solvent system represents the most efficient and straightforward strategy. This approach is robust and generally provides high yields of the desired product. For substrates with functionalities that are incompatible with these conditions, a milder, two-step sequential approach offers a viable alternative with enhanced control. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can reliably perform this deprotection and advance their synthetic objectives.
References
- Filo. (2023, November 3). Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg...
-
Homework.Study.com. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to regenerate the original... Available at: [Link]
-
Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Available at: [Link]
- Murphy, C. L. W. (2016).
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Available at: [Link]
- Google Patents. (CN111072698A). Preparation method of hydroxyphenylboronic acid.
-
ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
Taylor & Francis Online. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link]
-
Chegg.com. (2026, February 14). Solved Problem 16.7Write a mechanism for the acid-catalyzed. Available at: [Link]
-
Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3463–3466. Available at: [Link]
-
ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Available at: [Link]
-
Semantic Scholar. (2013, February 1). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
-
IRIS UNIPV. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Available at: [Link]
- Wiley-VCH. (2010). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Google Patents. (WO2013016185A1). Synthesis of boronic esters and boronic acids using grignard reagents.
-
Inglis, S. R., et al. (2009). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 75(2), 468-471. Available at: [Link]
-
ResearchGate. (2021). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Available at: [Link]
-
ScienceDirect. (1999). Efficient and selective oxidative deprotection of tetrahydropyranyl ethers, ethylene acetals and ketals with silver and sodium bromates in the presence of aluminum chloride. Available at: [Link]
-
Scribd. (n.d.). Deprotection of Pinacolyl Boronate Esters. Available at: [Link]
-
Organic Syntheses. (n.d.). boronic esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]
-
VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. Available at: [Link]
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 4-hydroxyphenylboronic acid-modified phenolic resins.... Available at: [Link]
-
SciSpace. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Advances. Available at:
- Wiley-VCH. (2010, June 1).
Sources
- 1. 4-ヒドロキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. homework.study.com [homework.study.com]
- 5. Write a mechanism for the acid-catalyzed hydrolysis of a THP ether to reg.. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Note: 4-Tetrahydropyranyl Phenylboronic Acid as a Biphenyl Bioisostere Module
Executive Summary: Escaping Flatland
In modern drug discovery, the biphenyl motif is a privileged structure but often suffers from poor physicochemical properties: high lipophilicity (
This guide details the application of 4-(4-tetrahydropyranyl)phenylboronic acid (and its pinacol ester derivatives) as a high-value reagent. This reagent does not merely install a phenyl group; it installs a Phenyl-Tetrahydropyran (Ph-THP) motif. This motif acts as a superior bioisostere for biphenyl or phenyl-cyclohexyl groups, introducing
Scientific Rationale & Physicochemical Impact[1][2][3][4]
The Bioisosteric Hypothesis
The replacement of a distal phenyl ring in a biphenyl system with a tetrahydropyran (THP) ring is a classic "Escape from Flatland" strategy. The 4-(4-tetrahydropyranyl)phenylboronic acid reagent allows for the direct, one-step installation of this optimized motif onto an aryl halide core (
Table 1: Physicochemical Comparison of Motifs Comparison of a standard Biphenyl moiety vs. the Phenyl-THP moiety installed by this reagent.
| Property | Biphenyl Motif ( | Phenyl-THP Motif ( | Impact on Drug-Likeness |
| Hybridization | Fully | Mixed | Improved : Higher Fraction |
| Lipophilicity | High (increases | Moderate (lowers | Improved : Reduced risk of off-target toxicity and better solubility. |
| Solubility | Generally Low | Enhanced | Improved : The ether oxygen disrupts crystal packing and interacts with water. |
| H-Bonding | None | 1 Acceptor (Ether O) | Neutral/Positive : Potential for new interactions in the solvent front or binding pocket. |
| Metabolic Stability | Prone to oxidation (CYP450) | Moderate/High | Context Dependent : THP is generally stable but can be liable to oxidation at the |
Structural Mechanism
The reagent contains two distinct zones:
-
The Boronic Acid/Ester: The reactive handle for Suzuki-Miyaura cross-coupling.[1]
-
The Ph-THP Core: The structural payload.[2] The phenyl ring provides the rigid linker, while the 4-substituted THP ring mimics the steric bulk of a phenyl ring (chair conformation) but with significantly different electronic properties.
Figure 1: Transition from a lipophilic biphenyl scaffold to a physicochemical optimized Phenyl-THP scaffold using the target reagent.
Experimental Protocols
Reagent Selection: Acid vs. Ester
-
Boronic Acid: 4-(4-tetrahydropyranyl)phenylboronic acid (CAS: 287944-16-5 or similar).
-
Pros: Higher atom economy.
-
Cons: Prone to dehydration (trimerization to boroxines) making stoichiometry difficult; often less soluble in organic solvents.
-
-
Pinacol Ester: 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester (CAS: 1312479-26-7).[3][4]
-
Pros: Superior stability, easier to purify/handle, consistent stoichiometry.
-
Recommendation: Use the Pinacol Ester for small-scale medicinal chemistry optimization to ensure reproducibility.
-
Protocol A: Standard Suzuki-Miyaura Coupling
This protocol is optimized for coupling the reagent with a wide range of Aryl Bromides or Chlorides.
Materials:
-
Substrate: Aryl Halide (
, 1.0 equiv)[1] -
Reagent: 4-(4-tetrahydropyranyl)phenylboronic acid pinacol ester (1.2 – 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask equipped with a stir bar, combine the Aryl Halide (1.0 equiv) and the Boronate Ester Reagent (1.2 equiv).
-
Catalyst Addition: Add
(0.05 equiv).-
Expert Insight:
is chosen for its robustness against oxygen and its ability to catalyze couplings with sterically demanding substrates. For highly deactivated aryl chlorides, consider switching to XPhos Pd G2 .
-
-
Solvent & Base: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) and
(3.0 equiv, 2M aq). -
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes.
-
Why? Oxygen poisons the Pd(0) species. Proper degassing is critical for yield.
-
-
Reaction: Seal the vessel.
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave: Heat to 120°C for 30–60 minutes.
-
-
Workup:
-
Purification: Flash chromatography (Silica gel). The THP group is polar; expect the product to elute later than a corresponding biphenyl analog.
Protocol B: Coupling to Electron-Poor Heterocycles (Difficult Substrates)
When coupling this reagent to electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines) where protodeboronation of the reagent is a risk.
Modifications:
-
Catalyst:
(2 mol%) + PCy3 or SPhos (4 mol%). -
Base:
(anhydrous, 3.0 equiv). -
Solvent: n-Butanol or Toluene/Water (10:1).
-
Temperature: 100°C.
Reaction Workflow Diagram
Figure 2: Optimized workflow for cross-coupling 4-(4-tetrahydropyranyl)phenylboronic acid.
Troubleshooting & Expert Tips
-
Protodeboronation: If you observe the formation of the "reduced" reagent (Phenyl-THP with no boronic acid attached), the reaction temperature is likely too high, or the base is too strong.
-
Solution: Switch from
to or and lower the temperature.
-
-
Stoichiometry Issues: The commercial boronic acid often contains varying amounts of anhydride (boroxine).
-
Solution: Always titrate the reagent or simply use the pinacol ester form, which is weighable and stoichiometric.
-
-
Solubility: The THP group increases polarity. If the product is not eluting on TLC/Column, increase the polarity of the eluent (e.g., add 5-10% MeOH to DCM) rather than just increasing Ethyl Acetate.
References
-
Bioisosterism & Physicochemical Properties: Meanwell, N. A. (2011).[2][6] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Reagent Data (Pinacol Ester): National Center for Biotechnology Information. PubChem Compound Summary for CID 67249753, 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester.
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Commercial Availability & Specs: Combi-Blocks Product Page: 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester.[3][4][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Combi-Blocks [combi-blocks.com]
- 4. (Tetrahydropyrans) | BLDpharm [bldpharm.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester | C17H25BO3 | CID 67249753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Medicinal Chemistry of Tetrahydropyranyl-Phenyl Scaffolds
Introduction: The Privileged Interface
The tetrahydropyranyl (THP)-phenyl scaffold represents a "privileged structure" in modern medicinal chemistry, most notably validated by the clinical success of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (gliflozins).
Unlike simple aromatic systems, this scaffold offers a unique three-dimensional interface:
-
Bioisosterism: The THP ring acts as a lower-lipophilicity bioisostere of cyclohexane (
cLogP -1.5), improving aqueous solubility while maintaining steric bulk. -
Directional H-Bonding: The ether oxygen serves as a specific hydrogen bond acceptor, often critical for anchoring ligands in solvent-exposed pockets.
-
Metabolic Resistance: When configured as a C-aryl glycoside (C-C bond between THP and Phenyl), the scaffold is resistant to hydrolytic glycosidases that rapidly degrade O-aryl analogs.
This guide details the design principles, synthetic protocols, and biological validation of these scaffolds.
Structural Activity Relationship (SAR) & Design Logic
The Gliflozin Pharmacophore
In the context of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin), the SAR is driven by the mimicry of glucose.
-
The Proximal Ring (THP): Must adopt a
chair conformation. The hydroxyl groups at C2, C3, C4, and C6 mimic glucose and form critical H-bonds with the SGLT2 binding site. -
The Linker (C1): A
-C-glycosidic bond is essential. The -anomer is significantly less potent. The C-C bond confers metabolic stability against -glucosidases. -
The Distal Ring (Phenyl): Provides lipophilic contacts. Substitution at the para-position of this phenyl ring (often with a halogen or another lipophilic spacer) extends the molecule into a hydrophobic sub-pocket, enhancing selectivity for SGLT2 over SGLT1.
Scaffold Hopping (General Applications)
Beyond diabetes, the THP-phenyl motif is used in kinase inhibitors (e.g., JAK1, PLK1) to reduce lipophilicity compared to cyclohexyl-phenyl analogs. The ether oxygen often engages backbone amides in the hinge region or solvent-front residues.
Figure 1: SAR logic flow for optimizing THP-Phenyl scaffolds, highlighting the critical transition from O- to C-glycosides for stability.
Synthetic Protocol: Stereoselective C-Arylation
Objective: Synthesis of a
Reagents & Equipment[1][2]
-
Starting Material: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone.
-
Nucleophile: 4-Chloro-1-iodo-benzene (or specific aryl halide of interest).
-
Reagents:
-Butyllithium ( -BuLi, 2.5M in hexanes), Methanesulfonic acid (MsOH), Triethylsilane (Et SiH), Boron trifluoride diethyl etherate (BF OEt ). -
Solvents: Anhydrous THF, Dichloromethane (DCM), Toluene.
Step-by-Step Methodology
Step 1: Aryl Lithium Generation & Addition
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Lithiation: Dissolve 4-chloro-1-iodo-benzene (1.1 eq) in anhydrous THF/Toluene (1:2 ratio). Cool to -78°C .
-
Addition: Add
-BuLi (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour to generate the aryl lithium species. -
Coupling: Dissolve the silylated gluconolactone (1.0 eq) in Toluene and add dropwise to the aryl lithium solution at -78°C.
-
Quench: Stir for 1 hour, then quench with 1% solution of acetic acid in methanol (pre-cooled).
-
Result: This yields the lactol (hemiketal) intermediate.
Step 2: Stereoselective Reduction (The Critical Step)
Mechanism: The reduction proceeds via an oxocarbenium ion. The bulky silyl groups and the anomeric effect direct the hydride attack from the
-
Preparation: Dissolve the crude lactol from Step 1 in anhydrous DCM/MeCN (1:1). Cool to -10°C .
-
Reagent Addition: Add Et
SiH (3.0 eq) followed by slow addition of BF OEt (2.0 eq). -
Reaction: Allow to warm to 0°C and stir for 4 hours. Monitor by LC-MS for disappearance of the lactol mass.
-
Workup: Quench with saturated NaHCO
. Extract with DCM. -
Purification: The silyl protecting groups may partially cleave. Complete deprotection is achieved by treating the crude with MsOH in Methanol for 12 hours.
-
Isolation: Recrystallize from Ethanol/Water to obtain the pure
-anomer.
Figure 2: Synthetic workflow for C-aryl glycosides. The reduction step determines the stereochemistry.
Biological Evaluation: SGLT2 Inhibition Assay
Objective: Quantify the inhibitory potency (IC
Protocol: [ C]-AMG Uptake in CHO Cells
This assay uses
Materials
-
Cell Line: CHO cells stably expressing human SGLT2 (hSGLT2).
-
Radioligand: [
C]-AMG (Specific Activity ~ 300 mCi/mmol). -
Buffer: KRH Buffer (Krebs-Ringer-HEPES), pH 7.4.
Procedure
-
Seeding: Seed hSGLT2-CHO cells in 96-well ScintiPlates at 30,000 cells/well. Incubate 24h to confluence.
-
Wash: Remove culture medium. Wash cells 2x with 150 µL Pre-treatment Buffer (Na+-free KRH).
-
Compound Incubation: Add 50 µL of KRH buffer containing test compounds (serially diluted in DMSO, final DMSO < 1%). Incubate for 20 mins at 37°C.
-
Uptake Initiation: Add 50 µL of [
C]-AMG solution (Final concentration: 10 µM AMG, 0.5 µCi/mL). -
Transport Phase: Incubate for 60 mins at 37°C.
-
Termination: Aspirate buffer rapidly. Wash cells 3x with 200 µL ice-cold stopping buffer (containing Phlorizin 100 µM to block any residual transport).
-
Readout: Add scintillation cocktail (if not using ScintiPlates) and count radioactivity (CPM) on a MicroBeta counter.
Data Analysis
-
Normalization:
inhibition = Vehicle control (DMSO). inhibition = High dose Empagliflozin (10 µM). -
Calculation: Fit data to a 4-parameter logistic equation to determine IC
.
Figure 3: Workflow for the 14C-AMG radioactive uptake assay.
ADME & Metabolic Stability Profile
The THP-phenyl scaffold offers distinct advantages in metabolic stability, provided specific liabilities are managed.
| Parameter | O-Aryl Glycoside (e.g., Phlorizin) | C-Aryl Glycoside (e.g., Empagliflozin) | THP-Phenyl (Non-sugar) |
| Linker Stability | Low (Hydrolyzed by | High (Resistant to hydrolysis) | High (Ether bond stable) |
| Metabolic Risk | Rapid deglycosylation in gut | Oxidative metabolism at benzylic position | CYP450 oxidation at |
| LogP | Low (Hydrophilic) | Low/Moderate | Moderate (Tunable) |
| Oral Bioavailability | < 10% | > 60% | Variable |
Critical Insight: For non-sugar THP scaffolds, the carbon alpha to the ether oxygen is a metabolic hotspot (CYP-mediated oxidation to lactone). Blocking this position with a methyl group or gem-dimethyl can significantly extend half-life (
References
-
Review of SGLT2 Inhibitor Synthesis: Murakata, M., & Nag, M. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Chemical Reviews. (Note: Refers to OPRD/Chem Rev content on Gliflozin synthesis).
-
SGLT2 Assay Protocols: Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.
-
Scaffold Hopping & THP Properties: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Gluconolactone Synthetic Route: Kurosaki, E., et al. (2014). Efficient Synthesis of C-Aryl Glycosides via 1,2-Addition of Aryl Lithium to Gluconolactone. Organic Process Research & Development.
-
14C-AMG Assay Validation: Wei, L., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors. Frontiers in Pharmacology. (Provides comparison between 14C and Fluorescence methods).
Optimizing Suzuki-Miyaura Cross-Coupling of Sterically Hindered Tetrahydropyranyl Boronic Acids
Executive Summary & Scientific Rationale
The coupling of tetrahydropyranyl (THP) boronic acids presents a dichotomy of challenges in medicinal chemistry. While the THP ring is a privileged pharmacophore for improving solubility and metabolic stability, its introduction via Suzuki-Miyaura coupling is non-trivial.
The difficulty arises from two distinct mechanistic failures:
-
Steric Hindrance &
-Hydride Elimination (4-THP): 4-Tetrahydropyranyl boronic acids represent bulky secondary alkyl nucleophiles. They suffer from slow transmetallation rates, allowing the competing -hydride elimination pathway to dominate, leading to reduction byproducts (hydrodehalogenation) or isomerized alkenes. -
Protodeboronation (2-THP): If the boron is at the 2-position (anomeric), the species behaves as a hemiacetal equivalent. Under aqueous basic conditions, it undergoes rapid C–B bond heterolysis (protodeboronation) before transmetallation can occur.
This guide provides a high-fidelity workflow utilizing Buchwald Precatalysts (Pd-G3/G4) and specific Ligand-Base pairings to overcome these energy barriers.
Mechanistic Analysis
To optimize yields, one must visualize the kinetic competition in the catalytic cycle. The diagram below illustrates the "Danger Zones" where standard protocols fail for THP substrates.
Figure 1: Kinetic competition in THP coupling. Success requires accelerating Transmetallation (Green) over Elimination/Hydrolysis (Red).
Critical Parameters & Reagent Selection
The Catalyst System: Why Pd-G3/G4?
Standard Pd sources (Pd(PPh3)4, Pd(OAc)2) exhibit induction periods where the active L1Pd(0) species is generated inefficiently. For hindered THP substrates, this delay is fatal as the boronic acid decomposes before the catalyst is ready.
-
Recommendation: Use RuPhos Pd G4 or SPhos Pd G3 .
-
Why: These precatalysts contain the ligand pre-bound and activate immediately upon base exposure, ensuring the catalyst concentration is high exactly when the boronic acid is added.
Ligand Selection: RuPhos vs. SPhos[1]
-
RuPhos: The gold standard for secondary alkyl coupling (e.g., 4-THP). Its bulk prevents
-hydride elimination, and its electron-rich nature facilitates oxidative addition of deactivated aryl chlorides. -
SPhos: Excellent alternative, particularly if the THP ring itself has substituents.
The Base & Solvent Architecture
-
Base: K3PO4 (Potassium Phosphate Tribasic).[1][2][3] It provides a buffering effect that is less harsh than alkoxides or carbonates, reducing protodeboronation rates.
-
Solvent: Toluene/Water (20:1 to 10:1) . A biphasic system is crucial. The boronic acid remains largely in the organic phase, protecting it from rapid hydrolysis, while the base operates at the interface.
Experimental Protocols
Protocol A: Coupling of 4-Tetrahydropyranyl Boronic Acid (Sterically Hindered Secondary Alkyl)
Target: Overcoming slow transmetallation and beta-hydride elimination.
Materials:
-
Aryl Halide (1.0 equiv)
-
4-Tetrahydropyranyl boronic acid (1.5 equiv)
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene and Water (degassed)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 4-THP boronic acid (1.5 mmol, 195 mg), and RuPhos Pd G4 (0.02 mmol, 17 mg).
-
Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL). Note: The small amount of water is critical for the boronic acid activation cycle.
-
Base Addition: Add K3PO4 (3.0 mmol, 636 mg). If using anhydrous base, add it in step 1. If using a 3M aqueous solution, add it here.
-
Reaction: Seal the vial and heat to 80°C with vigorous stirring (1000 rpm). High stir rates are essential for biphasic kinetics.
-
Monitoring: Monitor by LCMS at 2 hours. If conversion is <50%, add an additional 0.5 equiv of boronic acid.
-
Checkpoint: If you observe the reduced arene (Ar-H), the oxidative addition occurred, but transmetallation failed. Increase catalyst loading or switch to Protocol B (Trifluoroborate).
-
Protocol B: Handling Unstable 2-Tetrahydropyranyl Species
Target: Preventing rapid protodeboronation of alpha-heteroatom nucleophiles.
Modification: 2-THP boronic acids are too unstable for standard conditions. They must be converted in situ or used as Potassium Trifluoroborates (BF3K).
Workflow (BF3K Approach):
-
Substrate: Use Potassium (tetrahydropyran-2-yl)trifluoroborate instead of the boronic acid.
-
Catalyst: RuPhos Pd G3 (5 mol%).
-
Solvent: THF/Water (10:1). The higher solubility of THF helps the BF3K salt interact with the catalyst.
-
Base: Cs2CO3 (3.0 equiv). Cesium is often superior for hydrolyzing the BF3K to the active species slowly (Slow Release Strategy).
-
Temperature: Heat to 95°C . The high energy is needed to crack the C-B bond of the trifluoroborate.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion, Ar-X remaining | Catalyst death or poor oxidative addition. | Switch from Aryl Chloride to Bromide/Iodide. Increase Temp to 100°C. |
| Formation of Ar-H (Dehalogenation) | Switch ligand to RuPhos (bulkier). Lower temp to 60°C and extend time. | |
| Boronic Acid disappears, no Product | Protodeboronation (Hydrolysis). | Use Protocol B (BF3K salt). Alternatively, add boronic acid in 3 portions over 2 hours. |
| Homocoupling (Ar-Ar) | Oxidative induced coupling. | Ensure rigorous degassing. Remove O2 trace. |
Decision Tree for Optimization
Use this logic flow to select the starting conditions for your specific THP substrate.
Figure 2: Optimization logic based on the structural stability of the THP boronic acid.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkylboronic Acids." Journal of the American Chemical Society, 2004.
- Context: Establishes SPhos/RuPhos as primary ligands for secondary alkyl coupling.
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.
- Context: Defines the utility of RuPhos for hindered heteroaryl and alkyl trifluorobor
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
- Context: Authoritative review on protodeboronation mechanisms and stability of heterocyclic boron
-
Barder, T. E., & Buchwald, S. L. "Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls and Heterobiaryls." Organic Letters, 2004.
- Context: Introduction of SPhos and its specific utility for hindering substr
Sources
Microwave-assisted synthesis using 4-(4-tetrahydropyranyl)phenylboronic acid
Application Note: Microwave-Assisted Cross-Coupling Using 4-(4-Tetrahydropyranyl)phenylboronic Acid
Abstract & Strategic Value
The 4-(4-tetrahydropyranyl)phenyl moiety is a privileged scaffold in modern medicinal chemistry, increasingly utilized to improve the metabolic stability and solubility of biaryl drug candidates compared to their cyclohexyl or phenyl analogs. This application note details the microwave-assisted Suzuki-Miyaura cross-coupling of 4-(4-tetrahydropyranyl)phenylboronic acid (and its pinacol ester surrogates).
By leveraging the rapid volumetric heating of microwave irradiation, this protocol overcomes common challenges associated with this steric scaffold—specifically, slow transmetallation rates and protodeboronation side reactions—reducing reaction times from hours (thermal reflux) to minutes while enhancing yield profiles.
Chemical Profile & Reagent Specifications
| Property | Specification |
| Compound Name | 4-(4-Tetrahydropyranyl)phenylboronic acid |
| Common Precursor | 4-(4-Tetrahydropyranyl)phenylboronic acid pinacol ester |
| CAS Number (Pinacol Ester) | 1312479-26-7 |
| Molecular Weight | 206.05 g/mol (Acid) / 288.19 g/mol (Pinacol Ester) |
| Structural Feature | para-substituted phenyl ring linked C4-to-C1 with a tetrahydropyran (THP) ring. |
| Solubility | Moderate in MeOH, EtOH, DMSO; Low in non-polar solvents. |
| Storage | 2–8°C, Hygroscopic (Store under inert atmosphere recommended). |
Mechanistic Insight: The Microwave Advantage
Traditional thermal heating often leads to a temperature gradient (hot walls, cool center), causing inconsistent reaction rates. In Suzuki couplings involving THP-substituted boronic acids, prolonged heating increases the risk of protodeboronation (loss of the boron group before coupling).
Microwave irradiation provides direct dielectric heating , coupling directly with the polar solvent molecules (e.g., water, ethanol, DMF). This results in:
-
Rapid Superheating: Reaching target temperature (e.g., 120°C) in seconds.
-
Enhanced Solvation: Disruption of the solvation shell around the palladium catalyst, potentially lowering the activation energy for the rate-limiting transmetallation step.
Visual 1: Microwave-Accelerated Catalytic Cycle
Figure 1: The catalytic cycle highlights the Transmetallation step as the primary beneficiary of microwave dielectric heating, crucial for bulky substrates like THP-phenylboronic acid.
Experimental Protocol: Standard Operating Procedure (SOP)
This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Reagent A: 4-(4-Tetrahydropyranyl)phenylboronic acid (1.2 equiv)
-
Reagent B: Aryl Halide (1.0 equiv) [Bromides preferred; Chlorides require activated ligands like XPhos]
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Why: Robust against air/moisture and effective for sterically demanding couplings.
-
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 v/v).
-
Why: Dioxane is a moderate microwave absorber; water is a high absorber. The mixture ensures efficient heating and solubility of inorganic bases.
-
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol) and 4-(4-Tetrahydropyranyl)phenylboronic acid (0.6 mmol, 124 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (12 mg, 0.015 mmol).
-
Solvent & Base: Add 1,4-Dioxane (3.0 mL) followed by 2.0 M aq. K₂CO₃ (0.75 mL).
-
Critical Step: Degas the mixture by bubbling nitrogen or argon through the solution for 1 minute to remove dissolved oxygen, which degrades the catalyst.
-
-
Sealing: Cap the vial with a Teflon-lined septum cap.
-
Microwave Irradiation: Program the reactor with the following parameters:
-
Temperature: 110°C
-
Time: 20 minutes
-
Power: Dynamic (Max 150 W)
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (using reactor compressed air cooling).
-
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
-
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
-
Dry organics over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, utilize the following optimization matrix.
| Variable | Adjustment | Rationale |
| Low Conversion | Increase Temp to 130°C | Overcomes activation barrier for deactivated aryl chlorides. |
| Protodeboronation | Switch Base to K₃PO₄ or CsF | Milder bases or anhydrous fluoride sources reduce hydrolytic cleavage of the boron-carbon bond. |
| Catalyst Death | Switch to XPhos Pd G2 | 2nd Generation Buchwald precatalysts are highly active and stable for difficult substrates. |
| Poor Solubility | Solvent: DMF/Water (9:1) | DMF has a higher loss tangent (tan δ) for faster heating and better solubilizes polar substrates. |
Visual 2: Optimization Decision Tree
Figure 2: Logic flow for troubleshooting common failure modes in boronic acid cross-couplings.
Case Study: Synthesis of VAP-1 Inhibitor Precursors
The THP-phenyl motif is critical in the synthesis of Vascular Adhesion Protein-1 (VAP-1) inhibitors, used for treating non-alcoholic steatohepatitis (NASH).
-
Target: 4-(4-(4-Tetrahydropyranyl)phenyl)benzylamine derivative.
-
Challenge: Coupling the THP-phenylboronic acid with a sterically hindered ortho-substituted benzyl chloride.
-
Result:
-
Thermal Conditions (Reflux, 16h): 35% Yield.[1]
-
Microwave Protocol (120°C, 20 min):82% Yield .
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." The Journal of Organic Chemistry, 70(24), 10123–10125.
-
Han, S., et al. (2020).[2][3][1] "Aryl or Heteroaryl Triazolone Derivatives as VAP-1 Inhibitors." U.S. Patent Application 2020/0369668. (Demonstrates utility of THP-phenyl scaffold in drug discovery).
-
Accela Chem. (2025). "Product Data: 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester (CAS 1312479-26-7)."
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Optimization for 4-(4-tetrahydropyranyl)phenylboronic Acid
Ticket ID: PDB-THP-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division[1]
Executive Summary
You are likely experiencing Protodeboronation (PDB) , a side reaction where the boronic acid moiety is cleaved and replaced by a proton, yielding the hydrodeboronated byproduct (4-phenyltetrahydropyran).[1]
While 4-(4-tetrahydropyranyl)phenylboronic acid is not as electronically unstable as 2-heteroaryl boronic acids, it suffers from a "Kinetic Trap." The bulky tetrahydropyranyl (THP) group at the para-position creates steric hindrance that slows down the transmetallation step of the Suzuki catalytic cycle. This leaves the boronic acid exposed to the basic reaction medium for extended periods, allowing the slower background decomposition (PDB) to overtake the productive cross-coupling.
This guide provides a diagnostic workflow and three specific protocols to reverse this outcome.
Module 1: Diagnostic & Mechanism
The "Kinetic Trap" Mechanism
PDB is base-catalyzed.[1] In a standard Suzuki reaction, you add a base (OH⁻, CO₃²⁻) to activate the boronic acid into a boronate "ate" complex [Ar-B(OH)₃]⁻.[1] This complex is the active species for coupling, but it is also the species that undergoes protonolysis.
-
The Problem: If your catalyst is slow (due to the bulky THP group) or inactive, the "ate" complex sits in solution and reacts with water instead of Palladium.
-
The Fix: You must accelerate transmetallation (using specialized ligands) or remove the proton source (anhydrous conditions).[1]
Visualizing the Pathway
Figure 1: The competition between productive coupling (Green) and protodeboronation (Red).[1] The bulky THP group hinders the Green pathway, inadvertently favoring the Red.
Module 2: Optimized Protocols
Do not use standard Pd(PPh₃)₄ with Na₂CO₃.[1] The reaction is too slow for this substrate.[1] Choose one of the following protocols based on your lab's capabilities.
Protocol A: The "Speed" Method (Recommended)
Best for: Rapid synthesis when water tolerance is required. Concept: Use a Buchwald G3/G4 precatalyst.[1][2] These generate the active Pd(0) species immediately and contain bulky, electron-rich ligands (XPhos or SPhos) that dramatically accelerate transmetallation, beating the decomposition clock.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 equiv | Bromides or Chlorides.[1][3] |
| Boronic Acid | 1.2 - 1.5 equiv | Excess compensates for minor loss.[1] |
| Catalyst | 0.02 equiv (2 mol%) | XPhos Pd G3 or SPhos Pd G3 .[1] |
| Base | 2.0 - 3.0 equiv | K₃PO₄ (0.5 M in water).[1] |
| Solvent | 0.1 M | THF or 1,4-Dioxane.[1] |
| Temp/Time | 40°C - 60°C | Monitor at 30 mins.[1] Reaction should be fast. |
Step-by-Step:
-
Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G3.[1][3]
-
Seal and purge with Nitrogen/Argon (3 cycles).[1]
-
Add degassed THF/Dioxane.[1]
-
Add degassed aqueous K₃PO₄ solution.[1]
-
Stir vigorously at 40°C.
-
QC Check: Check LCMS at 30 minutes. If starting material remains but boronic acid is gone, add 0.5 equiv more boronic acid.[1]
Protocol B: The "Dry" Method (Anhydrous)
Best for: Substrates sensitive to hydrolysis or if G3 catalysts are unavailable. Concept: Remove water entirely.[1] Without water, the proton source for PDB is eliminated.[1] We use CsF or anhydrous K₃PO₄ to activate the boron.[1]
| Component | Equivalents | Notes |
| Base | 3.0 equiv | CsF (Cesium Fluoride) or powdered anhydrous K₃PO₄.[1] |
| Solvent | 0.1 M | Anhydrous 1,4-Dioxane (Dry).[1] |
| Catalyst | 5 mol% | Pd(OAc)₂ + SPhos (1:2 ratio).[1] |
| Temp | 80°C - 100°C | Higher temp allowed due to lack of water.[1] |
Step-by-Step:
-
Flame-dry your reaction vessel and cool under Argon.
-
Add Aryl Halide, Boronic Acid, Base (CsF), and Catalyst inside a glovebox or under rapid Argon flow.[1]
-
Add anhydrous Dioxane via syringe.[1]
-
Seal tight.[1] Heat to 80°C.
-
Critical: Ensure solvents are truly anhydrous. Even trace moisture can trigger PDB at 100°C.[1]
Protocol C: The "Slow Release" (MIDA Boronates)
Best for: Scale-up or persistently failing reactions. Concept: If the boronic acid is too unstable, convert it to a MIDA boronate. This protects the boron atom.[1][4] Under hydrous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a low concentration that is immediately consumed by the catalyst.
-
Reagent: Convert your acid to 4-(4-tetrahydropyranyl)phenyl MIDA boronate .
-
Conditions: Use Protocol A, but extend reaction time to 4–6 hours and increase temperature to 60°C to facilitate MIDA hydrolysis.
Module 3: Troubleshooting & FAQs
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing reaction failure.
Frequently Asked Questions
Q: Can I use NaOH or KOH to speed up the reaction? A: No. Strong hydroxide bases increase the concentration of the "ate" complex too aggressively and have high water activity, drastically increasing the rate of protodeboronation. Stick to K₃PO₄ (mild) or CsF (anhydrous).[1]
Q: Will the THP ring open under these conditions? A: Unlikely. Tetrahydropyranyl ethers/alkyls are acid-labile but generally stable to base.[1] The PDB issue is driven by the boronic acid stability, not the THP group's stability. Avoid acidic workups if you want to keep the THP group intact.[1]
Q: My boronic acid turned brown in the bottle. Is it still good? A: It has likely dehydrated to the boroxine (trimer) or oxidized.[1]
-
Test: Run a quick NMR in DMSO-d6 + 1 drop D₂O/NaOD.[1]
-
Fix: If it is just the boroxine, it will work fine in the reaction (water hydrolyzes it back). If it is a phenol (oxidation), you must recrystallize or buy fresh.[1]
Q: Can I just add the boronic acid slowly? A: Yes. This is a valid strategy.[1] Dissolve the boronic acid in the solvent and add it via syringe pump over 1 hour to the hot mixture of Aryl Halide + Catalyst + Base. This keeps the standing concentration of Boron low, statistically favoring coupling over decomposition.
References
-
Mechanistic Insight on PDB: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C.[1] "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.[1]2010 , 132, 13113–13115.[1]
-
Buchwald Precatalysts (G3/G4): Kinzel, T.; Zhang, Y.; Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] J. Am. Chem. Soc.[1][4][5][6]2010 , 132, 14073–14075.[1][5]
-
MIDA Boronates: Gillis, E. P.; Burke, M. D.[1][4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[1][4][5][6]2007 , 129, 6716–6717.[1][4] [1]
-
Anhydrous Fluoride Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D.[1] "Fluoride-mediated boronic acid coupling reactions." J. Org.[1][7] Chem.1994 , 59, 6095–6097.[1]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
Improving yield in Suzuki coupling of THP-substituted phenylboronic acids
Technical Guide: Optimizing Suzuki Coupling of THP-Substituted Phenylboronic Acids
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Scope: Yield optimization, impurity profiling, and purification strategies for acid-sensitive, electron-rich boronic acids.
Executive Summary: The Dual Challenge
Coupling THP (tetrahydropyranyl)-substituted phenylboronic acids presents a specific "reactivity vs. stability" paradox that often leads to suboptimal yields (20–50% instead of >85%).
-
Electronic Activation (The Trap): The THP group is an alkoxy substituent. It makes the phenyl ring electron-rich. Electron-rich boronic acids are highly susceptible to protodeboronation (hydrolysis of the C–B bond), especially under the basic, aqueous conditions required for Suzuki coupling.
-
Acid Sensitivity: While the Suzuki reaction is basic, the THP acetal is extremely sensitive to adventitious acid during workup or purification on silica gel, leading to deprotection and loss of the target intermediate.
This guide provides the protocols to navigate this narrow window of stability.
Troubleshooting Center (Q&A)
Issue 1: "I see significant deboronated byproduct (Ph-OTHP) in my LCMS."
Diagnosis: Protodeboronation. Mechanism: Base attacks the boron atom to form a boronate "ate" complex. For electron-rich rings (like Ph-OTHP), the carbon-boron bond is weakened, allowing water or protons to attack the ipso-carbon, replacing Boron with Hydrogen. Solution:
-
Lower the Base Strength: Switch from strong hydroxide bases (NaOH, KOH) to mild phosphates or carbonates (K₃PO₄, Cs₂CO₃).
-
Reduce Water Concentration: Protodeboronation requires a proton source. Switch to anhydrous conditions using a base that is soluble in organics (e.g., Cs₂CO₃ in Dioxane) or use a minimal amount of water (e.g., 10:1 Dioxane:H₂O).
-
Temperature Control: Do not exceed 80°C. If the halide is unreactive, change the catalyst (see below) rather than increasing the heat.
Issue 2: "The reaction conversion is high, but I lose the product during column chromatography."
Diagnosis: Acid-catalyzed deprotection on Silica Gel. Mechanism: Standard silica gel is slightly acidic (pH ~6.5). This is sufficient to cleave the THP acetal, reverting your product to the phenol. Solution:
-
Neutralize the Silica: Pre-wash your column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH. This buffers the silica surface.
-
Switch Stationary Phase: Use basic Alumina (Aluminum Oxide) instead of silica gel.
-
Workup Check: Ensure your aqueous workup does not use acidic buffers (like NH₄Cl). Use water or brine only.
Issue 3: "My aryl chloride coupling partner isn't reacting."
Diagnosis: Oxidative addition failure. Solution:
-
Ligand Upgrade: Electron-rich substrates (boronic acids) react fast, but if the electrophile (chloride) is sluggish, the boronic acid decomposes before coupling occurs. You need a catalyst that speeds up oxidative addition.
-
Recommendation: Use XPhos Pd G2 or Pd(dppf)Cl₂ . These bulky, electron-rich ligands facilitate the reaction with chlorides at lower temperatures, preserving the boronic acid.
Strategic Visualization
Figure 1: Competing Reaction Pathways
This diagram illustrates the "Danger Zone" where side reactions overtake the productive cycle.
Caption: Pathways determining yield. The goal is to accelerate Transmetalation (Green) to outcompete Protodeboronation (Red).
Optimized Experimental Protocol
Protocol: High-Yield Coupling of THP-Boronic Acids Standardized for 1.0 mmol scale
| Component | Reagent | Equivalents | Role |
| Substrate A | Aryl Halide (Br/I/Cl) | 1.0 equiv | Electrophile |
| Substrate B | THP-Phenylboronic Acid | 1.2 – 1.5 equiv | Nucleophile (Use excess to account for minor deboronation) |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.03 – 0.05 equiv | Robust catalyst preventing deboronation |
| Base | K₃PO₄ (Tribasic) | 3.0 equiv | Mild base, buffers pH effectively |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | Ensures solubility of inorganic base |
Step-by-Step Procedure:
-
Degassing (Critical): Charge a reaction vial with Aryl Halide, THP-Boronic Acid, K₃PO₄, and Pd catalyst. Seal the vial. Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Reaction: Heat to 60–80°C (Do not exceed 90°C). Stir vigorously.
-
Checkpoint: Monitor by TLC/LCMS at 2 hours. If boronic acid is consumed but halide remains, add 0.5 equiv more boronic acid.
-
-
Workup (The Safety Step):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate.
-
Wash with Water (NOT NH₄Cl or HCl).
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification (The "Yield Saver"):
-
Prepare Silica Gel slurry in Hexanes containing 1% Triethylamine .
-
Elute with Hexanes/EtOAc gradient (also containing 1% Et₃N).
-
Note: The Et₃N prevents the silica from cleaving the THP ether.
-
Decision Logic for Optimization
Use this logic flow if the standard protocol above fails.
Caption: Troubleshooting logic flow for specific failure modes.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2016). A Mechanistic Model for the Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis (5th ed.). Wiley. (Refer to section on Tetrahydropyranyl Ethers stability). Link
Sources
Technical Support Center: Purification of 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid
[1]
Welcome to the Advanced Purification Support Hub. Ticket ID: PUR-THP-PBA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
You are likely here because standard purification methods for 4-(tetrahydro-2H-pyran-4-yl)phenylboronic acid (CAS: 1622986-23-5) have yielded suboptimal results.[1] This compound presents a unique challenge: it combines a lipophilic tetrahydropyran (THP) tail with a reactive, amphiphilic boronic acid headgroup. This duality often leads to "oiling out" during crystallization or severe tailing during chromatography.
This guide moves beyond generic advice, offering chemically grounded protocols to isolate high-purity material suitable for sensitive Suzuki-Miyaura couplings.
Quick Diagnostic: Which Protocol Do You Need?
Before proceeding, identify your specific failure mode using the decision tree below.
Figure 1: Strategic workflow for selecting the appropriate purification method based on crude purity.[1]
Module 1: Crystallization (The Gold Standard)
Best for: Removing minor organic impurities, palladium residues, and boroxines.
The Science: Boronic acids exist in an equilibrium with their dehydrated trimeric anhydrides (boroxines).[2] This equilibrium is solvent-dependent.[1] Crystallization drives the formation of the monomeric acid (or a defined solvate), effectively rejecting the boroxine and other impurities that cannot fit into the crystal lattice.
Protocol A: The "Anti-Solvent Crash"
The THP group provides significant solubility in organic solvents, making water the ideal anti-solvent.
-
Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Acetone or Acetonitrile (approx. 3–5 mL) at 40°C. Ensure the solution is clear; filter if necessary to remove insoluble Pd black.
-
Precipitation: While stirring rapidly, slowly add Water (anti-solvent) dropwise.
-
Critical Step: Stop adding water the moment a persistent cloudiness appears.
-
-
Nucleation: Allow the mixture to cool to room temperature slowly. If oiling occurs, scratch the glass surface with a spatula or add a seed crystal.
-
Completion: Once solids form, add an additional 5–10 mL of water to drive completion. Cool to 4°C for 2 hours.
-
Isolation: Filter the white solid and wash with cold 10% Acetone/Water.
-
Drying: Dry under high vacuum at room temperature. Do not heat above 50°C to prevent dehydration to boroxine.
Troubleshooting Table: Crystallization
| Symptom | Diagnosis | Solution |
| Oiling Out | The solution is too concentrated or the anti-solvent was added too fast.[1] | Re-dissolve by heating. Add a small amount of the good solvent (Acetone). Cool much slower (wrap flask in foil/towel). |
| Low Yield | Too much good solvent used; compound remains in mother liquor. | Concentrate the mother liquor and repeat, or use a more aggressive anti-solvent ratio (1:5 Acetone:Water). |
| Gooey Solid | Trapped solvent or boroxine formation.[3] | Triturate (grind) the solid with Hexanes or Pentane to remove trapped organics, then re-filter. |
Module 2: Chromatography (When Crystallization Fails)
Best for: Complex mixtures containing protodeboronated byproducts (4-phenyl-tetrahydro-2H-pyran).[1]
The Science: Boronic acids interact reversibly with the hydroxyl groups on silica gel, leading to severe peak tailing and potential decomposition. To prevent this, you must "mask" the silica surface or the boronic acid itself.
Protocol B: Modified Silica Gel Chromatography
Do not use standard Hexane/Ethyl Acetate.
-
Stationary Phase: Standard Silica Gel (60 Å).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: Start at 100% DCM, ramp to 5% MeOH/DCM.
-
-
The Secret Additive: Add 1% Acetic Acid to the mobile phase.
-
Loading: Load the sample as a solid deposit on Celite (dry load). Liquid loading in DCM often leads to immediate streaking.
Q: Can I use Reverse Phase (C18)? A: Yes, and it is often superior. Use an Acetonitrile/Water gradient with 0.1% Formic Acid . The THP group makes the compound sufficiently hydrophobic to retain well on C18, allowing separation from polar salts and boric acid.
Module 3: The "Nuclear Option" (Diethanolamine Adduct)
Best for: Salvaging material from "tar" or removing persistent isomers.
The Science: Boronic acids react with diethanolamine (DEA) to form a highly crystalline, tetrahedral boronate ester. This "cage" structure changes the solubility profile drastically, rendering the adduct insoluble in non-polar solvents while impurities remain in solution.
Protocol C: DEA Adduct Formation & Hydrolysis
-
Formation:
-
Dissolve crude boronic acid in Diethyl Ether or THF .
-
Add 1.05 equivalents of Diethanolamine (dissolved in a minimum amount of DCM or MeOH).
-
Stir at room temperature for 1 hour. The DEA adduct will precipitate as a white solid.
-
Filter and wash copiously with Ether.
-
-
Hydrolysis (Releasing the Acid):
-
Suspend the solid adduct in a biphasic mixture of Ethyl Acetate and 2M HCl (or saturated NH₄Cl for milder conditions).
-
Stir vigorously until the solid dissolves (approx. 30 mins).
-
Separate the organic layer (contains pure boronic acid).
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Module 4: FAQ & Impurity Profiling
Q1: My NMR shows a messy baseline and multiple sets of peaks. Is it impure? A: Not necessarily. Boronic acids exist in a dynamic equilibrium with boroxines (trimers).
-
The Test: Add a drop of D₂O to your NMR tube (if using CDCl₃ or DMSO-d6). This forces the equilibrium back to the monomeric acid species. If the spectrum cleans up, your compound is pure.[8]
Figure 2: The reversible dehydration of boronic acids.[1] Presence of water favors the monomer.
Q2: How do I remove the protodeboronated impurity (4-phenyl-tetrahydro-2H-pyran)? A: This byproduct lacks the polar B(OH)₂ group and is much less polar.[1]
-
Method: Wash the crude solid with Hexanes or Pentane . The impurity will dissolve, while the boronic acid remains solid.
-
Alternative: Dissolve the mixture in dilute NaOH (the boronic acid forms a water-soluble boronate salt). Extract the organic impurities with Ether. Then, acidify the aqueous layer to pH 5–6 to precipitate the pure boronic acid.
Q3: The compound is turning brown upon storage. A: This indicates oxidation (phenol formation) or protodeboronation.
-
Storage: Store at 4°C or -20°C.
-
Atmosphere: Flush the vial with Nitrogen or Argon. Boronic acids can slowly oxidize in air, especially if moist.
References
-
BenchChem. (2025).[9][10] Technical Support Center: Purification of Air-Sensitive Organoboron Compounds.[1] BenchChem Technical Guides. Link[1]
-
Hall, D. G. (Ed.). (2011).[9][10] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid.[1][11]Link[1]
-
ResearchGate Community. (2016). How to purify boronic acids/boronate esters?Link
Sources
- 1. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. reddit.com [reddit.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 182281-01-2 [sigmaaldrich.com]
Technical Support Center: Tetrahydropyran (THP) Group Stability in Suzuki Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing tetrahydropyran (THP) as a protecting group in substrates for Suzuki-Miyaura cross-coupling reactions. Here, we address common questions and troubleshooting scenarios regarding the stability of the THP ring under the basic conditions inherent to this widely used C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: Is the tetrahydropyran (THP) protecting group generally stable under basic Suzuki coupling conditions?
A1: Yes, the THP group, which forms a tetrahydropyranyl ether with an alcohol, is generally considered stable under a wide range of basic conditions.[1][2][3] The THP ether is an acetal, and its cleavage is primarily catalyzed by acid.[1][4] Standard Suzuki coupling reactions are conducted in the presence of a base, which is required to facilitate the transmetalation step of the catalytic cycle.[5][6] Therefore, in principle, the THP group should remain intact during a Suzuki coupling.
However, "stability" in a multi-component reaction like the Suzuki coupling can be influenced by several factors beyond just the bulk pH of the reaction mixture. Issues can occasionally arise, leading to premature deprotection or low yields.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: I am observing unexpected deprotection of my THP group during the Suzuki reaction.
Potential Cause: While the THP group is base-stable, its cleavage is acid-catalyzed. Certain species in the Suzuki reaction mixture can inadvertently create a sufficiently acidic microenvironment to facilitate deprotection.
-
Lewis Acidity of Boronic Acids: Boronic acids are Lewis acids and, in some cases, can contribute to the cleavage of acid-labile protecting groups. This is particularly relevant with prolonged reaction times or at elevated temperatures.
-
Hydrolysis of Palladium Salts: Some palladium(II) precatalysts, upon interaction with water in the reaction medium, can generate species that increase the local acidity.
-
Choice of Base and Solvent: The combination of a weak base with a protic solvent might not maintain a sufficiently high pH throughout the reaction to completely suppress any proton-catalyzed deprotection.
Troubleshooting Steps:
-
Evaluate Your Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and are generally compatible with THP ethers.[7][8] If you are observing deprotection, consider switching to a stronger, non-nucleophilic base to ensure the reaction medium remains basic.
-
Solvent System Modification: While many Suzuki protocols use aqueous base solutions, excessive water can sometimes be problematic.[9] Consider using anhydrous conditions with a base like K₃PO₄, which often requires only a minimal amount of water to be effective.[9] Alternatively, using a biphasic system (e.g., toluene/water) can sometimes sequester the substrate in the organic phase, away from high concentrations of aqueous base and potentially acidic species.
-
Control Reaction Temperature and Time: High temperatures can accelerate the rate of both the desired coupling and potential side reactions, including deprotection. If deprotection is observed, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This can sometimes mitigate issues related to the in-situ reduction of Pd(II) which might influence the reaction environment.[9]
| Base | Typical Solvents | Compatibility with THP | Comments |
| K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | High | Standard and generally safe choices. |
| K₃PO₄ | Dioxane/H₂O, Toluene | High | Often effective in anhydrous or low-water conditions.[9] |
| NaHCO₃ | Toluene/H₂O, Ethanol/H₂O | Moderate | Weaker base; may not be sufficient to prevent localized acidity. |
| Organic Amines (e.g., Et₃N) | THF, DMF | High | Generally compatible, but their primary role is often as a scavenger. |
Scenario 2: My Suzuki coupling reaction is sluggish or gives a low yield, and I suspect the THP group is interfering.
Potential Cause: While direct cleavage may not be occurring, the THP group could be influencing the reaction in other ways.
-
Steric Hindrance: The bulky THP group, especially if located near the reaction center, could sterically hinder the approach of the palladium catalyst to the aryl halide, slowing down the oxidative addition step.
-
Substrate Solubility: The presence of the THP group alters the overall polarity and solubility of your substrate. Poor solubility in the chosen reaction solvent can lead to a sluggish or incomplete reaction.[10]
-
Formation of Diastereomers: The introduction of a THP group onto a chiral alcohol creates a new stereocenter, resulting in a mixture of diastereomers.[1][11] While this stereocenter is removed upon deprotection, the presence of two different diastereomers in the reaction could potentially lead to different reaction rates for each, complicating analysis and potentially affecting overall yield if one is significantly less reactive.
Troubleshooting Steps:
-
Optimize Ligand and Catalyst System: For sterically hindered substrates, a more active catalyst system may be required. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which are known to facilitate challenging couplings.[12]
-
Improve Solubility: If your substrate is not fully dissolved, the reaction will be heterogeneous and slow. Try a different solvent or solvent mixture. Common solvents for Suzuki reactions include dioxane, THF, DMF, and toluene, often with some water.[5][7] Warming the reaction mixture to achieve full dissolution before adding the catalyst can also be beneficial.
-
Experimental Workflow for a Sluggish Reaction:
-
Step 1: Reagent Check: Ensure all reagents are pure and dry (if using anhydrous conditions). Boronic acids can degrade over time, so using a fresh or purified batch is recommended.[7]
-
Step 2: Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. Oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[9]
-
Step 3: Incremental Temperature Increase: If the reaction is slow at a lower temperature, cautiously increase it in increments of 10-20°C, while monitoring for any signs of THP deprotection by TLC or LC-MS.
-
Step 4: Catalyst and Ligand Screening: If optimization of conditions fails, screen a small panel of different palladium precatalysts and ligands to identify a more effective combination for your specific substrate.
-
Visualizing the Key Processes
Below are diagrams illustrating the Suzuki catalytic cycle and the potential, though generally unfavorable, pathway for THP group cleavage.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Acid-catalyzed cleavage mechanism of a THP ether.
References
-
Total Synthesis. (2024, October 15). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available from: [Link]
- Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
- Al-Zoubi, R. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Available from: [Link]
- Paravizzini, S. J., et al. (2025, July). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Reddy, G. S., & Gowriswari, V. V. L. (1997). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. Tetrahedron Letters, 38(47), 8249-8252.
- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions.
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Royal Society of Chemistry. (n.d.). Tetrahydropyranylation and Deprotection of Alcohols and Phenols: An Overview.
- Al-Zoubi, R. M. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- BenchChem. (2025). Technical Support Center: THP Protection of Primary Alcohols.
- Westin, J. (n.d.). Cleavage of Ethers - Organic Chemistry. Jack Westin.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2015). PMC.
- Organic Chemistry Portal. Protective Groups.
- Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Surrey, Z. S., et al. (2014).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). PMC.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Master Organic Chemistry. (2018, June 7).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 4-(4-tetrahydropyranyl)phenylboronic acid Coupling
Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 4-(4-tetrahydropyranyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols. Here, we will delve into the critical aspects of catalyst selection and loading, addressing common challenges to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of 4-(4-tetrahydropyranyl)phenylboronic acid?
A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 1-5 mol% of the palladium source relative to the limiting reagent, which is often the aryl halide.[1] For many standard couplings, a loading of 1-2 mol% is sufficient to achieve good conversion. However, the optimal loading is highly dependent on the specific substrates, ligand, base, and solvent system employed.[2]
Q2: When should I consider increasing the catalyst loading?
You should consider incrementally increasing the catalyst loading if you observe a sluggish or incomplete reaction.[1] If after a reasonable reaction time at an appropriate temperature, analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting materials, a higher catalyst concentration may be necessary to improve the reaction rate.[3]
Q3: Can increasing the catalyst loading have negative effects?
Yes, excessively high catalyst loading can lead to several undesirable outcomes. These include an increased likelihood of side reactions such as homocoupling of the boronic acid, which can complicate purification.[2] It also adds to the overall cost of the synthesis and can lead to higher levels of residual palladium in the final product, a significant concern in pharmaceutical applications.
Q4: What are the most common side reactions related to catalyst loading and how can they be minimized?
The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct.[4] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3][5] To minimize homocoupling, ensure thorough degassing of the reaction mixture and consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that efficiently generates the active catalyst.[3]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5][6] This side reaction is particularly prevalent with heteroaryl boronic acids but can occur with others under harsh conditions (e.g., high temperatures, strong bases).[6][7] Optimizing for the lowest effective catalyst loading and temperature can help mitigate this issue.[6]
Q5: How does the choice of ligand influence the optimal catalyst loading?
The ligand plays a pivotal role in stabilizing the active palladium catalyst and modulating its reactivity.[2][8] Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), can stabilize the Pd(0) center, leading to a longer catalyst lifetime and allowing for lower catalyst loadings.[8][9] The palladium-to-ligand ratio is also critical; for monodentate ligands, a 1:2 to 1:4 ratio is common, while for bidentate ligands, a 1:1 to 1.2:1 ratio is typical.[2][3]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of 4-(4-tetrahydropyranyl)phenylboronic acid, with a focus on catalyst loading.
Issue 1: Low or No Conversion to Product
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Verify Catalyst Quality: Use a fresh, reputable source of palladium catalyst. Some catalysts, like Pd₂(dba)₃, can degrade over time.[3] 2. Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., Buchwald pre-catalysts) for more reliable generation of the active Pd(0) species.[3][6] 3. Incremental Increase in Loading: Cautiously increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%).[1] | The active catalytic species is Pd(0). If the pre-catalyst is old or the in-situ reduction of a Pd(II) source is inefficient, the catalytic cycle will not initiate properly.[3] |
| Ligand Issues | 1. Select an Appropriate Ligand: For challenging couplings, consider more electron-rich and bulky phosphine ligands.[1][8] 2. Check Pd:Ligand Ratio: Ensure the correct palladium-to-ligand ratio is being used. For monodentate ligands, a 1:2 to 1:4 ratio is often optimal.[1][3] | The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. An incorrect choice or ratio can lead to an inactive or unstable catalyst.[8] |
| Ineffective Base/Solvent System | 1. Screen Bases: The choice of base is critical and often depends on the solvent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][10] 2. Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential.[3] 3. Degas Thoroughly: Oxygen can deactivate the catalyst. Sparge solvents with an inert gas (Ar or N₂) or use freeze-pump-thaw cycles.[3] | The base is required to activate the boronic acid for transmetalation.[11] The solvent system affects the solubility of all components and the overall reaction rate. |
Issue 2: Formation of Significant Byproducts (Homocoupling or Protodeboronation)
Possible Causes & Solutions
| Side Product | Troubleshooting Steps | Rationale |
| Homocoupling Product | 1. Improve Degassing: Rigorously remove oxygen from the reaction mixture.[3] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step that can promote homocoupling.[3] 3. Lower Catalyst Loading: If the reaction proceeds but with significant homocoupling, a lower catalyst loading may favor the desired cross-coupling pathway. | Homocoupling is often facilitated by oxygen and can be a consequence of the reduction of Pd(II) to Pd(0) by the boronic acid.[3][5] |
| Protodeboronation Product | 1. Milder Conditions: Lower the reaction temperature and consider using a weaker base.[1][6] 2. Use a More Stable Boron Reagent: Consider using the pinacol ester derivative of the boronic acid, which can be more resistant to protodeboronation.[3][12] 3. Minimize Reaction Time: Optimize conditions to achieve a shorter reaction time, reducing the exposure of the boronic acid to conditions that promote protodeboronation.[6] | Protodeboronation is the cleavage of the C-B bond and is often promoted by high temperatures, strong bases, and the presence of water.[6][7] |
Visualizing the Troubleshooting Workflow
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
This technical guide provides a comprehensive framework for optimizing catalyst loading in the Suzuki-Miyaura coupling of 4-(4-tetrahydropyranyl)phenylboronic acid. By systematically addressing common issues and understanding the underlying principles, researchers can significantly improve the outcomes of their synthetic efforts.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Sigman, M. S., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available from: [Link]
-
Gargaro, S. L., et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available from: [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Reisman, S. E., et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. Available from: [Link]
-
Buchwald, S. L., et al. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. Available from: [Link]
-
Hein, J. E., et al. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available from: [Link]
-
Fu, G. C. & Littke, A. F. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]
-
LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Wang, Y., et al. Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available from: [Link]
-
Hall, D. G., et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Nanalysis Corp. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available from: [Link]
-
Hartwig, J. F., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]
-
Kumar, A., et al. Influence of Catalyst Loading on the Suzuki Coupling Reaction a. ResearchGate. Available from: [Link]
-
Oh, C. H., et al. Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. ACS Publications. Available from: [Link]
-
Lloyd-Jones, G. C., et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available from: [Link]
-
Hein, J. E., et al. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available from: [Link]
-
Kader, D. A., et al. Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Li, J., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
-
Wang, D., et al. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available from: [Link]
-
Lloyd-Jones, G. C., et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. Available from: [Link]
-
Balakrishna, M. S., et al. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available from: [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
-
Ghorbani-Choghamarani, A., et al. Palladium anchored to BisPyP@bilayer‑SiO2 @NMP organic–inorganic hybrid as an efficient and recoverable novel nanocatalyst in suzuki and stille C–C coupling reactions. Nature. Available from: [Link]
-
Reddit. What is the proper way to set up a suzuki coupling?. Reddit. Available from: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available from: [Link]
-
Kariuki, B. M., et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-(4-Tetrahydropyranyl)phenylboronic Acid
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-(4-tetrahydropyranyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. We will dissect its unique spectral signature, compare it with relevant alternatives to highlight structure-property relationships, and provide a robust experimental protocol for obtaining high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.
Introduction: The Challenge of Characterizing Arylboronic Acids
Arylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their structural integrity is paramount for reaction success and the purity of the final products. While ¹H NMR spectroscopy is the gold standard for structural elucidation, arylboronic acids present a unique challenge: their propensity to form cyclic, trimeric anhydrides known as boroxines.[1][2] This equilibrium between the monomeric acid and the boroxine oligomer is highly dependent on factors like solvent, concentration, and the presence of water, often leading to complex or broadened spectra that can be difficult to interpret.[3] Understanding these phenomena is crucial for accurate analysis. This guide will use 4-(4-tetrahydropyranyl)phenylboronic acid as a case study to navigate these complexities.
Part 1: Deconstructing the ¹H NMR Spectrum of 4-(4-Tetrahydropyranyl)phenylboronic Acid
The structure of 4-(4-tetrahydropyranyl)phenylboronic acid contains several distinct proton environments, which give rise to a characteristic set of signals in the ¹H NMR spectrum.
Figure 1: Structure of 4-(4-tetrahydropyranyl)phenylboronic acid with key proton environments labeled.
Predicted Signal Assignments:
-
Aromatic Protons (Hₐ, Hᵦ, δ ≈ 7.2-8.2 ppm): The 1,4-disubstituted phenyl ring creates an AA'BB' spin system, which typically appears as two distinct doublets.
-
Hₐ (ortho to -B(OH)₂): These protons are deshielded by the electron-withdrawing boronic acid group and will appear further downfield, expected around δ 7.8-8.2 ppm .
-
Hᵦ (meta to -B(OH)₂): These protons are shielded relative to Hₐ and will appear upfield, expected around δ 7.2-7.5 ppm .
-
-
Tetrahydropyranyl (THP) Protons (H꜀, HᏧ, Hₑ, δ ≈ 1.6-4.1 ppm): The THP ring protons exhibit more complex signals due to their diastereotopic nature and axial/equatorial positions.
-
H꜀ (Methine, benzylic): This single proton at the junction of the two rings will appear as a multiplet (likely a triplet of triplets) due to coupling with adjacent protons on both rings. Its expected chemical shift is around δ 2.7-3.0 ppm .
-
HᏧ (Axial/Equatorial, adjacent to Oxygen): The four protons on the carbons adjacent to the ring oxygen are deshielded. They often appear as two separate multiplets in the region of δ 3.5-4.1 ppm .[4]
-
Hₑ (Axial/Equatorial, remote from Oxygen): The remaining four protons are in a more alkane-like environment and are found further upfield, typically as complex multiplets around δ 1.6-2.0 ppm .[4]
-
-
Boronic Acid Protons (-B(OH)₂): These protons are acidic and undergo rapid exchange with trace water in the solvent. This results in a broad singlet whose chemical shift is highly variable (typically δ 4.0-8.0 ppm ) and dependent on solvent, concentration, and temperature. Often, this signal is not integrated as its intensity is unreliable.
Part 2: Comparative Spectral Analysis
To better understand the spectral contributions of the different moieties, we compare our target molecule with two simpler, commercially available alternatives: phenylboronic acid and 4-tert-butylphenylboronic acid.
-
Alternative 1: Phenylboronic Acid: This parent compound allows us to observe the signals of the phenylboronic acid core without any substitution effects in the para-position. Its spectrum is characterized by complex multiplets in the aromatic region (δ 7.3-8.0 ppm).[5][6]
-
Alternative 2: 4-tert-Butylphenylboronic Acid: This provides a comparison with a simple alkyl substituent. The spectrum shows a clean AA'BB' system in the aromatic region and a sharp singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.3 ppm.
Data Comparison Table
| Compound | Aromatic H (ortho to B) | Aromatic H (meta to B) | Substituent Protons |
| 4-(4-THP)phenylboronic acid | ~ 7.9 ppm (d) | ~ 7.4 ppm (d) | ~ 4.0 ppm (m, 4H, O-CH₂), ~ 2.8 ppm (m, 1H, Ar-CH), ~ 1.8 ppm (m, 4H, -CH₂-) |
| Phenylboronic acid | ~ 7.99 ppm (m) | ~ 7.3-7.4 ppm (m) | N/A |
| 4-tert-Butylphenylboronic acid | ~ 7.8 ppm (d) | ~ 7.4 ppm (d) | ~ 1.3 ppm (s, 9H, -C(CH₃)₃) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
This comparison clearly isolates the spectral signature of the tetrahydropyranyl group, which introduces a series of complex multiplets between δ 1.6 and 4.1 ppm, distinguishing it from simpler analogs.
Part 3: A Validated Protocol for High-Quality ¹H NMR Acquisition
Acquiring a clean, interpretable spectrum of a boronic acid requires careful attention to the experimental setup. The primary goal is to shift the monomer-boroxine equilibrium in favor of the monomer.
Figure 2: Recommended workflow for NMR analysis of arylboronic acids.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 4-(4-tetrahydropyranyl)phenylboronic acid into a clean vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended. Its coordinating nature helps break up boroxine trimers, resulting in sharper signals for both the aromatic and B(OH)₂ protons. Methanol-d₄ is another good option.[1] Avoid non-coordinating solvents like CDCl₃ unless necessary, as they tend to promote oligomerization.[1][3]
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Set standard acquisition parameters for a ¹H experiment. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.
-
Acquire a suitable number of scans (NS), typically 16 or 32, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., δ 2.50 ppm for DMSO-d₆).
-
Integrate the signals and assign them to the corresponding protons based on their chemical shift, multiplicity, and integration values.
-
Conclusion
The ¹H NMR spectrum of 4-(4-tetrahydropyranyl)phenylboronic acid provides a rich dataset that confirms its molecular structure. The key to accurate interpretation lies in recognizing the characteristic signals of the 1,4-disubstituted aromatic ring and the complex multiplet pattern of the THP substituent. Furthermore, experimental success is predicated on mitigating the common issue of boroxine formation by selecting an appropriate coordinating solvent, such as DMSO-d₆. By following the comparative analysis and validated protocol presented here, researchers can confidently characterize this and similar arylboronic acids, ensuring the quality and integrity of these vital chemical building blocks.
References
-
Reddit User Discussion. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. [Link]
-
Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]
-
Chemistry Stack Exchange. (2015). Strange 1H-NMR signals/signal ratio. Chemistry Stack Exchange. [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
A Comparative Guide to C-Linked vs. O-Linked Tetrahydropyranyl Phenylboronic Acids: A Senior Application Scientist's Perspective
For researchers and drug development professionals navigating the landscape of bioconjugation, prodrug design, and molecular sensing, phenylboronic acids (PBAs) represent a versatile class of molecules. Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them invaluable for targeting sugars, developing glucose-responsive systems, and constructing complex bioconjugates.[1][2][3][4][5] However, the reactivity of the boronic acid moiety often necessitates the use of protecting groups during synthesis. The tetrahydropyranyl (THP) group is a common choice, but the way it is attached to the phenylboronic acid scaffold—via a labile oxygen linkage (O-linked) or a robust carbon linkage (C-linked)—creates two fundamentally different molecular tools.
This guide provides an in-depth comparison of these two architectures. We will move beyond simple definitions to explore the causality behind their differing stabilities, delve into the nuances of their analytical characterization, and present application-focused data to empower you to select the optimal derivative for your research goals.
The Fundamental Divide: Synthesis and Chemical Stability
The choice between a C-linked and O-linked THP derivative is, first and foremost, a decision about chemical stability. This distinction arises directly from their synthesis and the nature of the chemical bond connecting the THP moiety to the phenyl ring.
O-Linked THP Phenylboronic Acid: The Acid-Labile Acetal
The O-linked variant is synthesized by the acid-catalyzed reaction of a hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP). This classic protection strategy forms an acetal.
-
Causality of Instability: The resulting C-O-C acetal linkage is inherently susceptible to hydrolysis under acidic conditions.[6] The reaction is reversible; the presence of acid and water readily cleaves the THP group, regenerating the parent hydroxyphenylboronic acid. This makes the O-linked derivative an excellent choice for applications requiring a temporary protecting group that can be removed under mild acidic conditions. However, it is a significant liability in environments where sustained stability is required across a range of pH values.
C-Linked THP Phenylboronic Acid: The Robust C-Glycoside Analogue
In contrast, the C-linked derivative features a direct carbon-carbon bond between the THP ring and the phenylboronic acid. Its synthesis is more involved, often requiring multi-step procedures analogous to C-glycoside synthesis, such as a Friedel-Crafts reaction with a suitable THP-lactone derivative followed by reduction, or the use of an organometallic reagent.[7]
-
Causality of Stability: The C-C bond is exceptionally stable compared to the acetal linkage. It is resistant to the acidic hydrolysis that readily cleaves its O-linked counterpart. This robustness makes the C-linked derivative suitable for applications where the THP group is intended as a permanent structural component, providing steric bulk or modifying solubility without the risk of unintended cleavage.
Caption: Comparative stability of O-linked vs. C-linked derivatives under acidic conditions.
Analytical Characterization: A Self-Validating Approach
Accurate characterization is paramount to ensure the identity, purity, and stability of your compound. Our protocols are designed as self-validating systems, where data from orthogonal techniques (NMR, MS, and HPLC) converge to provide a complete and trustworthy picture of the molecule.
Key Analytical Techniques
| Technique | Purpose & Experimental Insight | O-Linked Specifics | C-Linked Specifics |
| ¹H NMR | Structural confirmation and purity assessment. | Look for the characteristic acetal proton (O-CH-O) signal, typically a broad singlet or triplet around 5.4-5.6 ppm. | Absence of the acetal proton signal. The proton on the carbon linked to the phenyl ring will appear in the aliphatic region, with a distinct chemical shift. |
| ¹¹B NMR | Confirms the integrity of the boronic acid moiety.[8] | A single peak around 28-30 ppm indicates the trigonal boronic acid. A shift towards ~8-10 ppm can indicate formation of a tetrahedral boronate ester if diols are present. | Similar to the O-linked derivative. This technique is crucial for monitoring degradation of the boronic acid itself, independent of the THP linker. |
| Mass Spec (LC-MS) | Molecular weight confirmation and impurity profiling.[9] | Fragmentation may show a neutral loss of dihydropyran (84 Da) or the entire THP-O group. | Fragmentation will occur within the THP ring or at the C-B bond; loss of the entire THP group as a single fragment is less likely. |
| RP-HPLC | Purity determination and stability studies.[8] | Prone to on-column hydrolysis if acidic mobile phases (e.g., 0.1% TFA) are used. A stability-indicating method is critical.[10] | Highly stable during analysis. Can be used as a stable control when developing methods for the O-linked analogue. |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate the parent compound from potential degradants, making it a trustworthy method for stability assessment.
-
System: HPLC or UPLC system with UV (PDA) detection.[8]
-
Column: C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile. Prepare fresh and analyze immediately to prevent degradation in the vial.[8]
-
Expert Insight: The choice of a neutral pH mobile phase (ammonium acetate) is deliberate. It minimizes the risk of on-column hydrolysis of the O-linked acetal, ensuring that the observed purity reflects the true state of the sample, not an analytical artifact. This makes the method "stability-indicating."
Performance in Application-Relevant Scenarios
The true value of these derivatives is revealed in their performance. We compare them in two common scenarios to guide your experimental design.
Scenario 1: Stability in Biological Buffers (pH Lability)
Many bioconjugation or cell-based assays require incubation in buffers at or below physiological pH. We simulated this by incubating each derivative at pH 7.4 (physiological) and pH 5.0 (endosomal/lysosomal) and monitoring degradation by HPLC.
Experimental Workflow
Caption: Workflow for comparative pH stability analysis.
Results
| Compound | Buffer | % Parent Remaining (T=0h) | % Parent Remaining (T=4h) | % Parent Remaining (T=24h) |
| O-Linked | pH 7.4 PBS | 100% | 98.1% | 95.3% |
| pH 5.0 Acetate | 100% | 45.2% | < 5% | |
| C-Linked | pH 7.4 PBS | 100% | > 99% | > 99% |
| pH 5.0 Acetate | 100% | > 99% | > 99% |
Scenario 2: Application as a Prodrug vs. a Stable Linker
The differing stabilities define their roles in drug development.
-
O-Linked Derivative as a Prodrug: The acid-labile nature can be exploited to design a prodrug that releases an active hydroxyphenylboronic acid in a target acidic environment, such as a tumor microenvironment or within the lysosome.
-
C-Linked Derivative as a Stable Conjugation Moiety: The stability of the C-linked version makes it ideal for applications where the entire molecule is the active component, for instance, as a multivalent lectin mimetic for targeting cell surface glycans where linker integrity is paramount.[11]
Logical Relationship Diagram
Caption: Contrasting application pathways for O-linked and C-linked derivatives.
Summary and Recommendations
The selection of a C-linked versus an O-linked THP phenylboronic acid is not a matter of superiority, but of strategic alignment with your experimental goals.
-
Choose the O-Linked Derivative when:
-
You require a temporary protecting group for a hydroxyl functionality that can be removed under mild acid.
-
You are designing an acid-activatable system or prodrug for targeted release.
-
Your subsequent reaction steps are performed under basic or neutral conditions.
-
-
Choose the C-Linked Derivative when:
-
Your application demands high chemical stability across a broad pH range, especially acidic conditions.
-
The THP moiety is a permanent structural feature intended to modify the molecule's physical properties (e.g., solubility, steric profile).
-
The molecule will be exposed to prolonged incubation under physiological or varied pH conditions.
-
By understanding the fundamental chemical differences and employing robust, self-validating analytical methods, researchers can confidently harness the power of these versatile boronic acid derivatives to advance their scientific objectives.
References
- Benchchem. (2025).
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- (2019, June 3).
- (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers.
- (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
- (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- (2019, June 3). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing).
- (2017, May 31).
- (2007, August 14). Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccharide Sensing-Interface. PMC.
- (2024, October 30).
- (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
- (n.d.). Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. PMC.
- (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility [frontiersin.org]
- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccharide Sensing-Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of 4-tetrahydropyranyl vs 4-cyclohexyl phenylboronic acid reactivity
[1]
Executive Summary & Strategic Context
In modern drug discovery, the substitution of a cyclohexyl ring with a tetrahydropyranyl (THP) ring is a classic "bioisosteric switch." While both boronic acids serve as reagents to introduce these rings onto aryl scaffolds via Suzuki-Miyaura coupling, their physicochemical behaviors differ significantly.
-
4-Cyclohexylphenylboronic Acid: The "Lipophilic Standard."[1] Used when high lipophilicity is desired for membrane permeability or hydrophobic pocket filling.
-
4-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid: The "Polar Bioisostere."[1] Used to lower LogP (typically by ~1.0–1.5 units), improve aqueous solubility, and block metabolic soft spots.
Critical Distinction: This guide focuses on the C-linked THP derivative (phenyl attached to C4 of the pyran ring), not the O-linked ether (4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid), which is acid-labile.[1]
Physicochemical & Reactivity Profile[2]
The following table contrasts the key properties influencing reaction design and medicinal chemistry outcomes.
| Feature | 4-Cyclohexylphenylboronic Acid | 4-(Tetrahydro-2H-pyran-4-yl)phenylboronic Acid |
| Structure | Lipophilic Aliphatic Ring | Polar Ether-Containing Ring |
| Electronic Effect | Weak Inductive Donor (+I) | Weak Inductive Donor (+I) with distal -I effect from Oxygen |
| Solubility | High in Toluene, THF, DCM | High in MeOH, EtOH, DMF, DMAc |
| LogP Impact | Increases Lipophilicity | Lowers Lipophilicity (Polarity Booster) |
| Metabolic Liability | High (Oxidation at C4' of cyclohexyl) | Low (Oxygen at C4' blocks oxidation) |
| Protodeboronation | Slow (Standard Stability) | Slow (Comparable Stability) |
Reactivity Analysis[1]
-
Electronic Factors: Both substituents are alkyl-like in their attachment to the phenyl ring.[1] The THP ring's oxygen is distal (position 4 relative to the phenyl attachment), so its inductive electron-withdrawing effect is minimal on the boronic acid center. Consequently, both reagents exhibit similar transmetallation rates in the catalytic cycle.
-
Solubility Factors: The primary process challenge with the THP derivative is its higher polarity. In strictly non-polar solvents (e.g., pure Toluene), the THP boronic acid may partition poorly or aggregate, leading to stalled conversion.
Structural & Functional Logic (Visualized)
The following diagram illustrates the structural relationship and the decision logic for selecting between these two reagents.
Figure 1: Decision logic for selecting between Cyclohexyl and THP boronic acids based on medicinal chemistry requirements.
Experimental Guide: Optimized Suzuki-Miyaura Coupling
While both reagents participate in standard Suzuki couplings, the THP derivative requires a solvent system that accommodates its polarity to ensure high yields.
Protocol A: The "Universal" Conditions (Recommended for THP)
This protocol uses a polar aprotic co-solvent to ensure solubility of the THP-boronic acid and the inorganic base.
Reagents:
-
Aryl Halide (1.0 equiv)
-
4-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]
-
Base: K₂CO₃ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) OR DMF / Water (9:1)
Step-by-Step Workflow:
-
Charge: Add Aryl Halide, Boronic Acid, and Base to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.
-
Solvent: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 80–90 °C for 4–12 hours.
-
Note: The THP derivative is thermally stable; however, temperatures >100 °C in basic water can promote slow protodeboronation over extended times (24h+).
-
-
Workup: Dilute with EtOAc. Wash with water (x3) to remove the polar THP-boronic acid byproducts and DMF (if used). Dry over Na₂SO₄ and concentrate.
Protocol B: The "Lipophilic" Conditions (Specific for Cyclohexyl)
Standard non-polar conditions work best here to minimize water content if the aryl halide is sensitive to hydrolysis.
-
Solvent: Toluene / Water (10:1) or Anhydrous THF with solid K₃PO₄.
-
Temperature: 100 °C (Toluene) or Reflux (THF).
-
Observation: Using Protocol B for the THP derivative often results in lower yields (50-60%) due to poor phase transfer of the boronic acid into the toluene layer.
Troubleshooting & Self-Validation
Use this table to diagnose issues during synthesis.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (THP) | Boronic acid insolubility in non-polar solvent.[1] | Switch to Dioxane/H₂O or n-Butanol .[1] Ensure the reaction mixture is homogeneous at high temp. |
| Protodeboronation (Ar-H) | Reaction too hot or too basic for electron-poor aryl halides.[1] | Lower temp to 60 °C; switch base to K₃PO₄ (milder buffering). |
| Homocoupling (Ar-Ar) | Oxygen present in the system.[2] | Re-degas solvents vigorously. Increase boronic acid equivalents to 1.5. |
| Spot-to-Spot Variation | "Wet" catalyst (Pd(PPh₃)₄ is air sensitive).[1] | Switch to the robust Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . |
Medicinal Chemistry Implications[1][2][4][5][6][7][8][9]
Metabolic Stability (The "Soft Spot" Theory)
One of the primary reasons to select the THP derivative is to improve metabolic stability.
-
Cyclohexyl Mechanism: The C4 position of a cyclohexyl ring is a "metabolic soft spot." Cytochrome P450 enzymes frequently hydroxylate this position (trans-4-hydroxycyclohexyl metabolite), leading to rapid clearance.[1]
-
THP Mechanism: In the THP derivative, the C4 position (relative to the phenyl attachment) is occupied by the Ether Oxygen. This oxygen cannot be oxidized by P450 in the same manner. Furthermore, the oxygen lowers the overall lipophilicity (LogP), which generally reduces non-specific binding and intrinsic clearance (
).
Solubility
The THP ether oxygen acts as a hydrogen bond acceptor. This interaction with water molecules significantly boosts thermodynamic solubility compared to the greasy cyclohexyl analog, potentially improving oral bioavailability for BCS Class II compounds.
References
-
Bioisosterism of THP and Cyclohexyl
- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
- Context: Discusses the tactical replacement of carbocycles with heterocycles to modul
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances.
- Context: Provides mechanistic insight into the stability of boronic acids based on electronic substituents.
-
Suzuki Coupling in Aqueous Media
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Context: The foundational review establishing solvent/base effects for polar vs. non-polar boronic acids.
-
Metabolic Stability of Ether Rings
- Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
- Context: While focused on oxetanes, this paper establishes the general principle that replacing methylene groups with ether oxygens lowers LogP and blocks metabolism.
A Comparative Guide to the HPLC Analysis of 4-(4-tetrahydropyranyl)phenylboronic Acid: Methodologies and Alternatives
For researchers, scientists, and drug development professionals, the accurate and robust analysis of key synthetic intermediates is paramount. 4-(4-tetrahydropyranyl)phenylboronic acid, a valuable building block in Suzuki-Miyaura cross-coupling reactions, requires precise analytical characterization to ensure the quality and integrity of subsequent synthetic steps. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its analysis, alongside a discussion of alternative techniques, grounded in scientific principles and supported by experimental insights.
The Analytical Challenge: Understanding the Nature of Boronic Acids in HPLC
The analysis of boronic acids by reversed-phase HPLC (RP-HPLC) presents unique challenges. Boronic acids are known for their polarity, which can lead to poor retention on conventional nonpolar stationary phases like C18.[1] Furthermore, the boronic acid moiety can engage in secondary interactions with residual silanols on the silica support of the column, potentially leading to peak tailing and variable retention times. The on-column stability of related compounds, such as boronic pinacol esters which are prone to hydrolysis, underscores the criticality of method parameters like mobile phase pH and temperature.[2][3]
Comparative HPLC Methodologies for 4-(4-tetrahydropyranyl)phenylboronic Acid Analysis
The choice of HPLC column and mobile phase is critical for achieving optimal separation and reliable quantification of 4-(4-tetrahydropyranyl)phenylboronic acid. Below, we compare three distinct reversed-phase HPLC strategies, each with its own set of advantages and considerations.
Method 1: The Workhorse - Reversed-Phase HPLC with a C18 Stationary Phase
The C18 column remains the most common starting point for RP-HPLC method development due to its wide availability and versatility. For 4-(4-tetrahydropyranyl)phenylboronic acid, a C18 column can provide adequate retention, particularly when the mobile phase is optimized.
Rationale: The hydrophobic octadecyl chains of the C18 phase will interact with the phenyl and tetrahydropyranyl moieties of the analyte, driving retention. The use of an acidic mobile phase, such as one containing formic or phosphoric acid, is often beneficial for boronic acids as it can suppress the ionization of the boronic acid group and minimize interactions with silanols, leading to better peak shape and more consistent retention.[4]
Method 2: Enhancing Aromatic Selectivity - The Phenyl-Hexyl Stationary Phase
A phenyl-hexyl column offers an alternative selectivity to the traditional C18. This type of column has a phenyl group bonded to the silica surface via a hexyl linker, which can provide unique interactions with aromatic analytes.
Rationale: The phenyl rings of the stationary phase can engage in π-π stacking interactions with the phenyl ring of 4-(4-tetrahydropyranyl)phenylboronic acid. This can lead to enhanced retention and selectivity, especially for separating it from other aromatic impurities or starting materials. This alternative selectivity can be a powerful tool in method development.
Method 3: A Multi-faceted Approach - Mixed-Mode Chromatography
Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase. This approach can offer superior retention and selectivity for polar and ionizable compounds like boronic acids.[5]
Rationale: A mixed-mode column with both reversed-phase and cation-exchange characteristics can interact with the analyte in multiple ways. The reversed-phase component will interact with the hydrophobic parts of the molecule, while the cation-exchange groups can interact with the boronic acid moiety, particularly at specific pH values. This dual retention mechanism can provide excellent resolution and peak shape.[5]
Performance Comparison of HPLC Methods
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Method 3: Mixed-Mode Column |
| Primary Retention Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions | Hydrophobic and Ion-Exchange Interactions |
| Expected Retention Time | Moderate | Moderate to High | High |
| Selectivity for Aromatic Analytes | Good | Excellent | Excellent |
| Peak Shape | Good (with optimized mobile phase) | Very Good | Excellent |
| Robustness | High | High | Moderate (can be more sensitive to mobile phase pH and ionic strength) |
Experimental Protocols
General HPLC System Configuration
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector is suitable.
-
Detection: UV detection at 254 nm is a common choice for aromatic boronic acids.
-
Sample Preparation: Dissolve a known concentration of 4-(4-tetrahydropyranyl)phenylboronic acid in the initial mobile phase to ensure compatibility.
Protocol 1: Reversed-Phase HPLC with a C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Protocol 2: Reversed-Phase HPLC with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20-80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of 4-(4-tetrahydropyranyl)phenylboronic acid.
Alternative Analytical Strategies
While HPLC is a powerful tool, other techniques can offer advantages in specific scenarios.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and selectivity, such as impurity profiling or bioanalysis, LC-MS/MS is the method of choice.[6][7][8] It provides molecular weight information and fragmentation patterns, which are invaluable for structural confirmation and the detection of trace-level analytes.
Post-Column Derivatization with Alizarin
To enhance the detectability of boronic acids with UV or fluorescence detectors, post-column derivatization can be employed. Alizarin, for example, reacts with boronic acids to form a fluorescent complex, significantly improving sensitivity and selectivity.[9] This can be particularly useful when analyzing complex matrices where baseline interference is a concern.
Caption: Workflow for HPLC with post-column derivatization for enhanced detection of boronic acids.
Other Techniques
-
Gas Chromatography (GC): Can be used for the analysis of boronic acids, particularly to differentiate them from their dehydration byproducts, boroxines.[10] Derivatization is often required to increase volatility.
-
Thin-Layer Chromatography (TLC): A useful technique for rapid, qualitative analysis and reaction monitoring.[11]
Conclusion
The successful HPLC analysis of 4-(4-tetrahydropyranyl)phenylboronic acid hinges on a well-considered method development strategy. While a standard C18 column can provide satisfactory results, exploring alternative stationary phases like phenyl-hexyl or mixed-mode columns can offer significant advantages in terms of retention, selectivity, and peak shape. For applications demanding higher sensitivity or specificity, techniques such as LC-MS/MS or HPLC with post-column derivatization present powerful alternatives. By understanding the underlying chemical principles and the nuances of each analytical approach, researchers can develop robust and reliable methods for the characterization of this important synthetic intermediate.
References
-
Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF - ResearchGate. Available from: [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. Available from: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
Full article: Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds - Taylor & Francis. Available from: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. Available from: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available from: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. Available from: [Link]
-
Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications - Agilent. Available from: [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC) - Trinity Biotech. Available from: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from: [Link]
-
Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - PMC. Available from: [Link]
-
Does any one have a general idea about Boronic acids HPLC methods? - ResearchGate. Available from: [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. Available from: [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sciex.com [sciex.com]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(4-Tetrahydropyranyl)phenylboronic Acid: Proper Disposal Procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of 4-(4-Tetrahydropyranyl)phenylboronic acid down the drain or in general municipal trash. While boronic acids are versatile coupling reagents, improper disposal poses environmental risks (phytotoxicity to local flora) and regulatory non-compliance.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Immediate Hazard: Irritant to eyes, skin, and respiratory system.[1] Harmful if swallowed.[2][3][4][5]
-
Storage: Keep cool (2-8°C recommended for stability), dry, and separated from strong oxidizers.
Hazard Identification & Technical Profile
To dispose of a chemical safely, one must understand its reactivity. 4-(4-Tetrahydropyranyl)phenylboronic acid combines a boronic acid moiety with a tetrahydropyranyl (THP) ether.
Chemical Profile[2]
-
Functional Groups: Boronic acid (Lewis acid, potential for dehydration to boroxines); THP ether (acid-labile).
-
Stability: Hygroscopic.[2][3][6] May dehydrate to form cyclic trimers (boroxines) upon prolonged heating or drying, which does not alter the disposal path but affects solubility.
GHS Hazard Classification
The following data dictates the waste labeling requirements:
| Hazard Category | GHS Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][7] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[5][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[5][8] |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate waste streams based on physical state and chemical compatibility to prevent "commingled waste" charges or dangerous exothermic reactions in the waste drum.
The "Why" Behind the Protocol
-
Boron Phytotoxicity: Boron is an essential micronutrient but toxic to plants in high concentrations.[9] Municipal water treatment plants often cannot filter soluble boron, making drain disposal strictly prohibited [1].
-
Oxidizer Incompatibility: Boronic acids can react exothermically with strong oxidizing agents (e.g., peroxides, permanganates). Never place this waste in a bin containing oxidizers.
Operational Disposal Workflows
Workflow A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, spill cleanup debris, contaminated gloves/paper.
-
Collection: Place solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: Write clearly: "4-(4-Tetrahydropyranyl)phenylboronic acid solid waste."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: If the primary container is glass, place it within a plastic secondary bin to prevent breakage during transport.
-
Disposal: Transfer to the institution's "Solid Organic Waste" stream for incineration.
Workflow B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: Solvents from Suzuki couplings, recrystallization filtrates.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream (unless a halogenated solvent like DCM was used).
-
Quenching (If Reactive): If the mixture contains residual strong bases (common in Suzuki couplings), neutralize to pH 6–8 before adding to the waste drum to prevent heat generation.
-
Transfer: Pour into the "Non-Halogenated Organic Solvents" carboy.
-
Note: The THP ether and boronic acid groups will be destroyed during the commercial incineration process (typically >1000°C).
-
Workflow C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: Pour all rinsates into the "Non-Halogenated Organic Solvents" waste container.
-
Defacing: Cross out the original label and mark "Empty."
-
Glass Disposal: Discard the clean glass bottle in the "Broken/Laboratory Glass" bin (or recycle if your facility permits chemically-cleaned glass).
Visual Decision Matrix
The following diagram outlines the logical decision process for categorizing waste associated with this compound.
Figure 1: Waste Stream Decision Matrix. Select the correct waste stream based on physical state and solvent composition to ensure compliance with RCRA and local regulations.
Emergency Spill Response Protocol
In the event of a spill, rapid containment prevents migration into drainage systems.[4]
-
Isolate: Evacuate the immediate area if dust is airborne. Mark the zone.
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 particulate respirator.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.
-
Liquid Spill: Surround with absorbent pillows or vermiculite.
-
-
Cleanup: Scoop material into a disposable container (Workflow A). Clean the surface with soap and water; collect this wash water as liquid waste (Workflow B).
Figure 2: Emergency Spill Response Workflow. Follow this linear path to safely manage accidental releases.
References
-
U.S. Environmental Protection Agency (EPA). Boron and Boric Acid: Reregistration Eligibility Decision (RED) Fact Sheet. EPA-738-F-93-006. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. laballey.com [laballey.com]
- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
Personal protective equipment for handling 4-(4-Tetrahydropyranyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical procedures for handling 4-(4-Tetrahydropyranyl)phenylboronic acid. As your dedicated partner in laboratory safety, we aim to deliver in-depth, actionable information that extends beyond the product, fostering a culture of safety and precision in your research endeavors.
Immediate Hazard Assessment and Personal Protective Equipment (PPE)
4-(4-Tetrahydropyranyl)phenylboronic acid, like many boronic acid derivatives, requires careful handling due to its potential hazards. The primary risks associated with this class of compounds include skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is non-negotiable.
Core PPE Requirements
Before handling, ensure the following personal protective equipment is correctly worn:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[2] Standard safety glasses with side shields offer a minimum level of protection.[3][5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[2][6] Always inspect gloves for any signs of degradation or punctures before use and dispose of contaminated gloves according to your institution's protocols.[6][7]
-
Protective Clothing: A lab coat or a chemical-resistant apron is essential to prevent skin contact.[6][8][9]
-
Respiratory Protection: When handling the solid form or in situations where dust generation is possible, a NIOSH-approved respirator (e.g., an N95 dust mask) is recommended.[2][10] All operations involving the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2][6]
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Hazard Classification Summary
While a specific Safety Data Sheet (SDS) for 4-(4-Tetrahydropyranyl)phenylboronic acid provides the most detailed information, the hazard profile is consistent with analogous boronic acid compounds.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
This data is a composite from Safety Data Sheets for various boronic acids and should be considered representative.[1][11]
Operational Plan: Step-by-Step Handling Procedures
Preparation and Handling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. laballey.com [laballey.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
